Ethyl Palmitate-d31
Description
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Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-FNWSWSEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Palmitate-d31 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl Palmitate-d31, a deuterated stable isotope-labeled analog of ethyl palmitate. It is intended to serve as a core resource for researchers in metabolic studies, lipidomics, and drug development, offering detailed information on its chemical properties, synthesis, and applications, particularly in metabolic tracing experiments.
Introduction to this compound
This compound is the ethyl ester of palmitic acid-d31, where all 31 hydrogen atoms on the palmitic acid backbone have been replaced with deuterium atoms. This isotopic labeling makes it a powerful tool for use as an internal standard or a tracer in mass spectrometry-based analyses.[1] In metabolic research, it allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of palmitic acid and its ethyl ester form without the safety concerns associated with radioactive isotopes.[2] Ethyl palmitate itself is a fatty acid ethyl ester (FAEE) that can be formed in the body following ethanol consumption and is studied as a biomarker for alcohol intake.[3] The deuterated form is crucial for accurately quantifying its endogenous, unlabeled counterpart.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the deuterated form, certain physical properties are based on the unlabeled Ethyl Palmitate and should be considered as close approximations.
| Property | Value | Reference(s) |
| Chemical Name | ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | [4] |
| Synonyms | Ethyl hexadecanoate-d31, Palmitic acid ethyl ester-d31 | [1] |
| CAS Number | 1215721-57-5 | |
| Molecular Formula | C₁₈H₅D₃₁O₂ | |
| Molecular Weight | 315.67 g/mol | |
| Exact Mass | 315.466 g/mol | |
| Isotopic Purity | Typically ≥98% | |
| Physical Form | Colorless solid or liquid, depending on temperature | |
| Melting Point | ~22-26 °C (for unlabeled Ethyl Palmitate) | |
| Boiling Point | ~192-194 °C at 13 hPa (for unlabeled Ethyl Palmitate) | |
| Solubility | Miscible with ethanol, dimethyl sulfoxide, chloroform, and ethyl acetate. Insoluble in water. |
Synthesis of this compound
Generalized Synthesis Protocol:
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Reactant Preparation : In a clean, dry round-bottom flask, dissolve Palmitic acid-d31 in an excess of anhydrous ethanol. The molar ratio of ethanol to palmitic acid-d31 is typically high to drive the reaction towards the product side.
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Catalyst Addition : A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is added to the mixture in a catalytic amount.
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Reaction : The reaction mixture is heated to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Purification : Once the reaction is complete, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.
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Final Product : The resulting crude this compound can be further purified by column chromatography or distillation to achieve high purity.
Experimental Protocols for Analysis
The quantification of this compound and its unlabeled counterpart in biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
GC-MS Analysis of Ethyl Palmitate
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters.
Sample Preparation (General for Biological Matrices):
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Internal Standard Addition : Add a known amount of a suitable internal standard (e.g., a deuterated ethyl ester of a different fatty acid not present in the sample) to the biological sample (e.g., plasma, tissue homogenate).
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Extraction : Perform a liquid-liquid extraction using a non-polar solvent such as hexane or a solid-phase extraction (SPE) to isolate the lipids.
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Concentration : Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Parameters:
| Parameter | Typical Value | Reference(s) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | |
| Injection Mode | Splitless | |
| Injector Temperature | 250-280 °C | |
| Oven Program | Initial temp. 70-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min. | |
| MS Interface Temp. | 280 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions for ethyl palmitate and its deuterated analog. |
LC-MS/MS Analysis of Ethyl Palmitate
LC-MS/MS offers high sensitivity and specificity and is particularly useful for complex biological samples.
Sample Preparation (General for Biological Matrices):
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Internal Standard Addition : Spike the sample with a known amount of this compound as an internal standard.
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Protein Precipitation : For plasma or serum, precipitate proteins with a cold organic solvent like acetonitrile or methanol.
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Centrifugation and Supernatant Collection : Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.
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Drying and Reconstitution : Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Typical Value | Reference(s) |
| Column | C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm ID, 1.7-2.6 µm particle size) | |
| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate. | |
| Flow Rate | 0.2-0.5 mL/min | |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard. |
Application in Metabolic Tracing
This compound is an excellent tracer for studying fatty acid metabolism in vivo and in vitro. Below is a generalized workflow for a metabolic tracing experiment.
In Vivo Metabolic Tracing Protocol (Generalized):
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Animal Model : Select an appropriate animal model for the study.
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Tracer Administration : Administer this compound to the animals, for example, via oral gavage or intravenous infusion. The dosage and administration route will depend on the specific research question.
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Time Course and Sample Collection : Collect biological samples (e.g., blood, liver, adipose tissue) at various time points after tracer administration.
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Sample Processing : Process the collected samples immediately or flash-freeze them in liquid nitrogen and store at -80°C until analysis.
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Lipid Extraction and Analysis : Extract the lipids from the tissues or plasma and analyze the samples by LC-MS/MS or GC-MS to determine the concentration of this compound and its metabolic products.
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Data Analysis : Calculate the rate of appearance, disappearance, and conversion of the tracer to downstream metabolites to understand the dynamics of fatty acid metabolism.
Principle of Quantification by Isotope Dilution
When this compound is used as an internal standard, it allows for accurate quantification of the endogenous, unlabeled ethyl palmitate. The principle is based on the addition of a known amount of the labeled standard to the sample. The ratio of the mass spectrometer signal of the unlabeled analyte to the labeled internal standard is then used to calculate the concentration of the unlabeled analyte, correcting for any sample loss during preparation and variations in instrument response.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of lipid metabolism. Its use as a stable isotope tracer and internal standard enables precise and accurate quantification and dynamic studies of fatty acid pathways. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for designing and executing robust metabolic studies.
References
Synthesis and Isotopic Purity of Ethyl Palmitate-d31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethyl Palmitate-d31. This deuterated analog of ethyl palmitate is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines the synthetic pathways, detailed experimental protocols, and analytical methodologies for the characterization of this isotopically labeled compound.
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the deuteration of the precursor, palmitic acid, followed by the esterification of the deuterated acid with ethanol.
Step 1: Deuteration of Palmitic Acid
The most common method for producing perdeuterated palmitic acid is through heterogeneous catalysis using a platinum catalyst in the presence of deuterium oxide (D₂O) as the deuterium source. This method facilitates the exchange of hydrogen atoms for deuterium atoms along the fatty acid chain.
Reaction:
CH₃(CH₂)₁₄COOH + 31D₂O --(Pt/C)--> CD₃(CD₂)₁₄COOD + 31HDO
An alternative approach involves the synthesis from highly deuterated starting materials, which can offer more precise control over the deuteration pattern but is often more complex and costly.
Step 2: Fischer Esterification
The resulting Palmitic Acid-d31 is then esterified with ethanol to yield this compound. The Fischer esterification is a classic and efficient acid-catalyzed reaction.
Reaction:
CD₃(CD₂)₁₄COOD + CH₃CH₂OH --(H⁺ catalyst)--> CD₃(CD₂)₁₄COOCH₂CH₃ + D₂O
The following diagram illustrates the overall synthetic workflow:
Ethyl Palmitate-d31 CAS number and molecular structure
For researchers, scientists, and professionals in drug development, understanding the characteristics and applications of isotopically labeled compounds is paramount. This guide provides a comprehensive overview of Ethyl Palmitate-d31, a deuterated form of Ethyl Palmitate, highlighting its CAS number, molecular structure, physicochemical properties, and its applications, particularly as an internal standard in quantitative analyses and its relevance in drug delivery systems.
Core Molecular Information
CAS Number: 1215721-57-5[1][2]
Molecular Formula: C18D31H5O2[1][3]
Synonyms: Ethyl Hexadecanoate-d31, Hexadecanoic Acid Ethyl Ester-d31[4]
This compound is the deuterium-labeled version of Ethyl Palmitate. In this stable isotope-labeled compound, 31 hydrogen atoms in the palmitic acid portion of the molecule have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification methods where it serves as an internal standard.
Physicochemical and Analytical Data
The following table summarizes the key quantitative data for this compound and its non-deuterated analog, Ethyl Palmitate, for comparative purposes.
| Property | This compound | Ethyl Palmitate |
| CAS Number | 1215721-57-5 | 628-97-7 |
| Molecular Formula | C18D31H5O2 | C18H36O2 |
| Molecular Weight | 315.67 g/mol | 284.48 g/mol |
| Appearance | Not specified, likely a colorless solid or liquid | Colorless solid with a wax-like odor |
| Melting Point | Not specified | 24-26 °C |
| Boiling Point | Not specified | 192-193 °C at 10 mmHg |
| Density | Not specified | 0.857 g/mL at 25 °C |
| Solubility | Not specified | Insoluble in water; Soluble in ethanol, ether |
| Refractive Index | Not specified | n20/D 1.440 |
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) using Ethyl Palmitate
This protocol describes the preparation of Solid Lipid Nanoparticles (SLNs) using the hot homogenization and ultrasonication method, where Ethyl Palmitate can serve as the solid lipid matrix. This method is widely used for the encapsulation of lipophilic drugs to enhance their bioavailability.
Materials:
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Ethyl Palmitate (as the solid lipid)
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Active Pharmaceutical Ingredient (API) - lipophilic
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Surfactant (e.g., Polysorbate 80, Lecithin)
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Purified water
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High-shear homogenizer
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Ultrasonicator (probe or bath)
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Magnetic stirrer with heating plate
Procedure:
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Preparation of the Lipid Phase: The solid lipid, Ethyl Palmitate, is melted by heating it to a temperature approximately 5-10°C above its melting point. The lipophilic API is then dissolved or dispersed in the molten lipid under continuous stirring until a homogenous mixture is obtained.
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Preparation of the Aqueous Phase: The purified water is heated to the same temperature as the lipid phase. The surfactant is dissolved in the heated water with gentle stirring.
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Formation of a Pre-emulsion: The hot lipid phase is added to the hot aqueous phase dropwise under high-speed stirring using a high-shear homogenizer. This process results in the formation of a coarse oil-in-water (o/w) emulsion.
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Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range. The duration and intensity of homogenization are critical parameters that need to be optimized for the desired particle size and distribution.
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Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature under gentle stirring. As the lipid cools and solidifies, it recrystallizes to form the solid matrix of the SLNs, entrapping the API within.
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Characterization: The prepared SLN dispersion is then characterized for various parameters such as particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Mandatory Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of Fatty Acid Ethyl Esters (FAEEs) in a biological matrix using this compound as an internal standard, a common application in clinical and forensic toxicology to assess alcohol consumption.
Caption: Workflow for FAEE quantification using an internal standard.
References
Physical and chemical characteristics of deuterated ethyl palmitate
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Ethyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of deuterated ethyl palmitate. It includes detailed experimental protocols for its quantification and discusses its applications, particularly in metabolic research and pharmaceutical development. The strategic replacement of hydrogen with deuterium atoms imparts unique properties to the molecule, making it an invaluable tool in various scientific disciplines.
Physical and Chemical Properties
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, modifies the physical properties of ethyl palmitate primarily through the increase in molecular weight. This alteration is fundamental to its application as an internal standard in mass spectrometry-based quantification. The properties of non-deuterated ethyl palmitate are provided as a baseline for comparison.
| Property | Ethyl Palmitate | Ethyl Palmitate-d5 | Ethyl Palmitate-d31 |
| Synonyms | Ethyl hexadecanoate, Palmitic acid ethyl ester | Ethyl-d5-palmitate | Ethyl hexadecanoate-d31 |
| Molecular Formula | C₁₈H₃₆O₂[1][2] | C₁₈D₅H₃₁O₂[3] | C₁₈H₅D₃₁O₂ |
| Molecular Weight | 284.48 g/mol [1][2] | 289.51 g/mol | 315.67 g/mol (Calculated) |
| Appearance | Colorless solid or liquid with a wax-like odor | Not specified (expected to be similar to non-deuterated form) | Not specified (expected to be similar to non-deuterated form) |
| Melting Point | 22–26 °C | Not specified | Not specified |
| Boiling Point | 192-193 °C at 10 mmHg | Not specified | Not specified |
| Density | 0.857 g/mL at 25 °C | Not specified | Not specified |
| Solubility | Insoluble in water; Miscible with ethanol, DMSO, chloroform, and ethyl acetate | Not specified (expected to be similar to non-deuterated form) | Not specified (expected to be similar to non-deuterated form) |
| CAS Number | 628-97-7 | 1215397-47-9 | 1215721-57-5 |
Spectroscopic Data
Spectroscopic techniques are essential for the structural confirmation and quantification of deuterated ethyl palmitate. The primary differences in spectra compared to the non-deuterated analog appear in mass spectrometry (due to mass difference) and NMR (absence of proton signals at deuterated positions).
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for distinguishing and quantifying deuterated compounds. In Electron Ionization (EI) GC-MS, ethyl palmitate typically produces a characteristic fragment ion at m/z 88. For deuterated analogs, the molecular ion peak and the mass of fragments containing deuterium will be shifted.
| Compound | Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl Palmitate | GC-MS (EI) | 284 (M+) | 88, 101, 257 |
| Ethyl Palmitate-d5 | GC-MS (EI) | 289 (M+) | Expected shifts in fragments containing the ethyl-d5 group. |
| This compound | GC-MS (EI) | 315 (M+) | Expected shifts in fragments containing the palmitoyl-d31 chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the substitution of protons with deuterium results in the disappearance of signals at the corresponding chemical shifts. Deuterated solvents like CDCl₃ are used to avoid solvent interference.
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| Ethyl Palmitate | ¹H NMR | CDCl₃ | ~4.08 (q, 2H, -OCH₂-), ~2.29 (t, 2H, -CH₂CO-), ~1.26 (m, 26H, -(CH₂)₁₃-), ~0.88 (t, 3H, -CH₃), ~1.17 (t, 3H, -OCH₂CH₃) |
| Ethyl Palmitate | ¹³C NMR | CDCl₃ | ~173.7, ~60.1, ~34.4, ~32.0, ~29.7 (multiple), ~29.3, ~25.0, ~22.7, ~14.3, ~14.1 |
| Deuterated Analogs | ¹H NMR | CDCl₃ | Signals corresponding to deuterated positions will be absent or significantly reduced. |
Experimental Protocols
Synthesis of Deuterated Ethyl Palmitate
While specific synthesis routes for commercially available deuterated ethyl palmitate are often proprietary, a general approach involves the esterification of deuterated palmitic acid with ethanol or deuterated ethanol. The synthesis of stereospecifically deuterium-labeled palmitic acid has been achieved via chemoenzymatic routes, which can be adapted for this purpose.
General Chemoenzymatic Approach for Precursor (Deuterated Palmitic Acid):
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Key Step: Kinetic lipase-catalyzed resolution of racemic secondary propargyl alcohols. This enzymatic step allows for the creation of stereospecific chiral centers.
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Isotopic Tagging: An acetylenic bond introduced during the synthesis serves as a handle for introducing deuterium via catalytic deuteration (e.g., using D₂ gas and a catalyst).
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Esterification: The resulting deuterated palmitic acid is then esterified with ethanol (or deuterated ethanol) under standard conditions (e.g., Fischer esterification using an acid catalyst) to yield the final product.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Deuterated ethyl palmitate, particularly ethyl-d5-palmitate, is frequently used as an internal standard for the accurate quantification of ethyl palmitate in biological samples. This protocol details a typical GC-MS method.
Objective: To quantify the concentration of ethyl palmitate in a biological matrix (e.g., hair, blood) using a deuterated internal standard.
1. Sample Preparation (Ultrasonication Extraction for Hair):
- Washing: Wash the hair sample twice with n-heptane to remove external contaminants.
- Drying: Dry the sample completely under a gentle stream of nitrogen.
- Internal Standard Spiking: Place the dried sample into a vial and add a known amount of the deuterated internal standard (e.g., ethyl-d5-palmitate).
- Extraction: Add 500 µL of dimethyl sulfoxide (DMSO) and 2 mL of n-hexane.
- Sonication: Sonicate the sample for an extended period (e.g., overnight) to ensure complete extraction of the analyte and internal standard into the organic phase.
- Collection: Carefully collect the n-hexane layer for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent GC system (or equivalent) with a capillary column (e.g., HP-5MS).
- Carrier Gas: Helium.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 3 minutes.
- Ramp 1: 20°C/min to 200°C.
- Ramp 2: 10°C/min to 250°C.
- Ramp 3: 30°C/min to 280°C, hold for 4.5 minutes.
- Mass Spectrometer: Agilent MS detector (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Temperatures: MS Interface at 280°C, Ion Source at 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Target Ions (Ethyl Palmitate): m/z 88, 101.
- Target Ions (d5-Ethyl Palmitate): Appropriate m/z for the deuterated standard (e.g., m/z 93).
3. Data Analysis:
- Quantification: Create a calibration curve by plotting the ratio of the peak area of the ethyl palmitate quantifier ion to the peak area of the deuterated internal standard ion against known concentrations.
- Calculation: Determine the concentration of ethyl palmitate in the unknown samples by using the regression equation from the calibration curve.
Applications and Methodological Workflows
The primary utility of deuterated ethyl palmitate stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This slows down the rate of metabolism, a principle widely exploited in drug development to improve the pharmacokinetic profiles of new and existing drugs.
Diagrams of Key Concepts and Workflows
Caption: The Kinetic Isotope Effect slows metabolism for deuterated compounds.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl Palmitate-d31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Ethyl Palmitate-d31. The information presented herein is essential for researchers utilizing stable isotope-labeled compounds in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry.
Introduction to this compound and its Applications
This compound is a deuterated form of ethyl palmitate, where 31 hydrogen atoms on the palmitic acid backbone have been replaced by deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based research. Its primary applications include:
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Internal Standard: Due to its chemical similarity to endogenous ethyl palmitate and its distinct mass, this compound is an ideal internal standard for accurate quantification of fatty acid ethyl esters (FAEEs) in biological matrices.
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Metabolic Tracer: In metabolic studies, it allows for the tracing of the fate of palmitic acid and ethanol in various biochemical pathways, providing insights into lipid metabolism and related disorders.
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Pharmacokinetic Studies: The deuterated standard aids in absorption, distribution, metabolism, and excretion (ADME) studies of drugs that may influence or be influenced by fatty acid metabolism.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer, typically using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI), is predicted to follow established principles for fatty acid ethyl esters, with shifts in mass-to-charge ratios (m/z) due to the presence of deuterium.
The molecular formula of this compound is C₁₈D₃₁H₅O₂, with a molecular weight of approximately 315.67 g/mol . The molecular ion peak ([M]⁺˙) is therefore expected at m/z 315.
McLafferty Rearrangement
A hallmark of the fragmentation of fatty acid ethyl esters is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen (or in this case, a gamma-deuterium) to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. In non-deuterated ethyl palmitate, this results in a prominent ion at m/z 88.
For this compound, the gamma-deuterium is transferred, leading to a deuterated enol fragment. The resulting ion is predicted to have a mass-to-charge ratio of m/z 92 . This is due to the presence of two deuterium atoms on the alpha-carbon and two on the beta-carbon of the original palmitate chain that are involved in the rearrangement.
Alpha-Cleavage
Cleavage of the bond between the carbonyl carbon and the alpha-carbon of the palmitate chain (α-cleavage) is another common fragmentation pathway. This results in the loss of the deuterated alkyl chain. The resulting acylium ion, [CH₃CH₂OC(O)]⁺, would remain at m/z 73 , as the ethyl ester group is not deuterated. However, the more likely fragmentation is the loss of the ethoxy group (-OCH₂CH₃), leading to a deuterated acylium ion. The fully deuterated palmitoyl cation would have a predicted m/z of 288 .
Fragmentation of the Deuterated Alkyl Chain
The long, deuterated alkyl chain will also undergo fragmentation, resulting in a series of characteristic ions. These fragments will be observed at intervals of 16 mass units (for a -CD₂- group) instead of the 14 mass units (-CH₂-) seen in non-deuterated alkanes. This will produce a series of ions with the general formula [CₙD₂ₙ₊₁]⁺.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound and their expected m/z values. The relative abundance is a prediction based on the known fragmentation patterns of similar non-deuterated compounds and the anticipated stability of the resulting ions.
| Predicted Fragment Ion | Proposed Structure/Origin | Predicted m/z | Predicted Relative Abundance |
| [M]⁺˙ | Molecular Ion | 315 | Low to Moderate |
| [M - C₂H₅O]⁺ | Loss of the ethoxy group | 270 | Moderate |
| [C₁₅D₃₁CO]⁺ | Deuterated acylium ion | 288 | Low |
| [C₃D₆O₂H]⁺˙ | McLafferty Rearrangement Product | 92 | High (likely base peak) |
| [C₂H₅OCO]⁺ | Acylium ion from α-cleavage | 73 | Low |
| [CₙD₂ₙ₊₁]⁺ | Fragments from the deuterated alkyl chain | Variable | Moderate to Low |
Experimental Protocol for GC-MS Analysis
The following provides a general experimental protocol for the analysis of this compound using GC-MS. Optimization may be required based on the specific instrumentation and sample matrix.
4.1. Sample Preparation
-
Extraction: For biological samples (e.g., plasma, tissue), a liquid-liquid extraction using a non-polar solvent like hexane or a solid-phase extraction (SPE) protocol is recommended to isolate the lipids.
-
Derivatization: No derivatization is necessary as ethyl esters are sufficiently volatile for GC analysis.
-
Internal Standard Spiking: Spike the sample with a known concentration of a suitable internal standard if this compound is the analyte of interest. If this compound is being used as the internal standard, it should be added to the sample at the beginning of the extraction process.
4.2. GC-MS Instrumentation and Parameters
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Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000D MS/MS or equivalent.
-
Column: DB-5MS Ultra Inert (or similar), 20 m x 0.18 mm x 0.18 µm.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C.
-
Ramp: 50 °C/min to 300 °C.
-
Hold: 1.5 minutes at 300 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode for initial identification and fragmentation pattern analysis. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound.
A Technical Guide to Research-Grade Ethyl Palmitate-d31: Procurement and Application
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is critical for achieving accurate and reproducible results in quantitative mass spectrometry. This guide provides an in-depth overview of research-grade Ethyl Palmitate-d31, a deuterated analog of Ethyl Palmitate, detailing its procurement from various suppliers and its application in experimental workflows.
Introduction to this compound
This compound is the ethyl ester of palmitic acid where 31 of the hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of endogenous ethyl palmitate and other fatty acid ethyl esters (FAEEs) in biological samples. FAEEs are non-oxidative metabolites of ethanol and their measurement can serve as biomarkers for alcohol consumption. In the field of lipidomics and metabolic research, this compound is an invaluable tool for tracing fatty acid metabolism and ensuring analytical precision.
Sourcing and Procurement of Research-Grade this compound
Several chemical suppliers offer this compound for research purposes. The choice of supplier may depend on factors such as purity, available quantities, cost, and the availability of detailed technical documentation like a Certificate of Analysis (CoA). Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| MedChemExpress | This compound | 1215721-57-5 | C₁₈H₅D₃₁O₂ | ≥98.0%[1] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 500 mg[1] |
| LGC Standards | This compound | 1215721-57-5 | C₁₈H₅D₃₁O₂ | Information available upon request | 5 mg[2] |
| Pharmaffiliates | This compound | 1215721-57-5 | C₁₈H₅D₃₁O₂ | Information available upon request | Inquire for details |
| Alfa Chemistry | This compound | 1215721-57-5 | C₁₈H₅D₃₁O₂ | Information available upon request | Inquire for details |
| BOC Sciences | Ethyl Palmitate-[d31] | - | - | Information available upon request | Inquire for details |
| Cayman Chemical * | Palmitic Acid-d31 | 39756-30-4 | C₁₆HD₃₁O₂ | ≥98% Chemical Purity, ≥99% Deuterium Incorporation[3] | 1 g[4] |
Note: Cayman Chemical provides the precursor, Palmitic Acid-d31, which can be esterified to produce this compound in the laboratory.
Experimental Applications and Protocols
This compound is primarily used as an internal standard in chromatographic and mass spectrometric analyses. Its application enhances the accuracy of quantification by correcting for sample loss during preparation and for variations in instrument response.
General Workflow for FAEE Analysis using this compound as an Internal Standard
The following diagram outlines a typical workflow for the analysis of fatty acid ethyl esters (FAEEs) in biological samples using this compound as an internal standard.
Detailed Experimental Protocol: Quantification of FAEEs in Plasma by GC-MS
This protocol provides a detailed methodology for the quantification of FAEEs in plasma samples.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Hexane
-
Acetone
-
Amino-propyl silica solid-phase extraction (SPE) columns
-
Anhydrous sodium sulfate
-
GC-MS grade solvents
2. Sample Preparation:
-
To 1 mL of plasma, add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in ethanol).
-
Precipitate proteins by adding 2 mL of cold acetone. Vortex and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 5 mL of hexane, vortexing for 2 minutes, and centrifuging to separate the phases.
-
Collect the upper hexane layer and pass it through an amino-propyl silica SPE column to remove interfering lipids.
-
Elute the FAEEs with a suitable solvent (e.g., a mixture of hexane and diethyl ether).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of hexane (e.g., 100 µL) for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar nonpolar column.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp at 10°C/min to 290°C, and hold for 7 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.
-
Mass Spectrometer: Agilent MS detector or equivalent, operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and specificity. Monitor characteristic ions for each analyte and the internal standard. For ethyl esters of saturated fatty acids, m/z 88 and 101 are recommended.
Metabolic Labeling Studies
Deuterated fatty acids like Palmitic Acid-d31 can be used in metabolic labeling studies to trace the incorporation of fatty acids into various lipid species and to study fatty acid oxidation.
Conclusion
Research-grade this compound is a crucial tool for scientists engaged in lipidomics, metabolic research, and studies related to alcohol consumption biomarkers. A variety of suppliers offer this deuterated standard, and the selection should be based on the specific requirements of the research, including purity and available documentation. The experimental protocols outlined in this guide provide a solid foundation for the accurate quantification of fatty acid ethyl esters and for conducting metabolic labeling studies. The use of this compound as an internal standard, coupled with robust analytical methodologies, will undoubtedly contribute to the generation of high-quality, reliable data in drug development and life sciences research.
References
Safety data sheet and handling precautions for Ethyl Palmitate-d31
An In-depth Technical Guide to Ethyl Palmitate-d31: Safety, Handling, and Experimental Applications
This guide provides comprehensive safety data, handling precautions, and an overview of the experimental applications of this compound for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from the non-deuterated form, Ethyl Palmitate, and incorporates specific guidelines for handling deuterated compounds.
Compound Identification and Properties
This compound is the deuterated form of Ethyl Palmitate, a fatty acid ethyl ester.[1] Stable heavy isotopes are incorporated into molecules primarily as tracers for quantification in drug development, with deuteration potentially affecting pharmacokinetic and metabolic profiles.[1]
Table 1: Physical and Chemical Properties
| Property | Ethyl Palmitate | This compound |
| Molecular Formula | C18H36O2[2][3][4] | C18H5D31O2 |
| Molecular Weight | 284.5 g/mol | 315.67 g/mol |
| CAS Number | 628-97-7 | 1215721-57-5 |
| Appearance | Colorless to white waxy solid or viscous liquid | No data available |
| Melting Point | 22 °C / 71.6 °F | No data available |
| Boiling Point | 192 - 193 °C / 377.6 - 379.4 °F @ 10 mmHg | No data available |
| Flash Point | 113 °C / 235.4 °F | No data available |
| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, chloroform, and other organic solvents. | No data available |
Safety and Hazard Information
The following information is based on the safety data for Ethyl Palmitate and should be considered as a proxy for this compound.
Table 2: Hazard Identification and GHS Classification (for Ethyl Palmitate)
| Hazard | Classification |
| GHS Classification | Not classified as hazardous |
| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. |
| Ingestion | May cause irritation of the digestive tract. Expected to be a low ingestion hazard. |
| Inhalation | May cause respiratory tract irritation. No adverse effects are expected. |
| Skin Contact | May cause skin irritation. No adverse effects are expected. |
| Eye Contact | May cause eye irritation. Direct contact may cause temporary irritation. |
Handling and Storage Precautions
General Handling
-
Wash thoroughly after handling.
-
Use with adequate ventilation.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ensure eyewash stations and safety showers are readily accessible.
Specific Precautions for Deuterated Compounds
Deuterated compounds require special handling to maintain their isotopic purity.
-
Protection from Moisture: Deuterated solvents and compounds can be hygroscopic. Handle under a dry, inert atmosphere (e.g., nitrogen or argon). Store in a desiccator to minimize moisture absorption.
-
Hydrogen-Deuterium (H-D) Exchange: Avoid contact with protic solvents (e.g., water, methanol) to prevent the loss of the deuterium label. Use anhydrous, deuterated solvents for preparing solutions.
-
Protection from Light: Some deuterated compounds are light-sensitive. Store in amber vials or protect from light to prevent degradation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, consider sealing as a solid under an inert atmosphere.
First-Aid Measures
The following first-aid measures are based on data for Ethyl Palmitate.
Table 3: First-Aid Measures
| Exposure | Procedure |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure to fresh air. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention. |
Accidental Release Measures
-
Ensure adequate ventilation.
-
Use personal protective equipment.
-
For spills, sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.
-
Prevent the product from entering drains.
Experimental Protocols and Applications
This compound is commonly used as an internal standard in chromatographic methods for the quantification of fatty acid ethyl esters (FAEEs), which are biomarkers for alcohol consumption.
Use as an Internal Standard in GC-MS Analysis of FAEEs in Hair
This protocol outlines the general steps for using this compound as an internal standard for the analysis of FAEEs in hair samples.
-
Sample Preparation:
-
Decontaminate hair samples by washing with deionized water and an organic solvent like n-heptane to remove external contaminants.
-
Dry and mill the hair into small pieces.
-
-
Extraction:
-
To a known quantity of milled hair, add a precise amount of this compound internal standard solution.
-
-
Analysis by GC-MS:
-
The FAEEs are analyzed using a gas chromatograph coupled with a mass spectrometer.
-
Quantification is achieved by comparing the peak area of the target FAEEs to the peak area of the this compound internal standard.
-
Caption: Workflow for FAEE analysis using this compound.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Relatively unreactive organic reagents should be collected in appropriate containers for disposal.
Toxicological Information
No acute toxicity information is available for Ethyl Palmitate. The toxicological properties of this material have not been fully investigated. It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.
-
Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.
This technical guide is intended for informational purposes for research and development professionals. Always refer to a comprehensive and specific Safety Data Sheet from the supplier before handling any chemical.
References
An In-Depth Technical Guide to the Core Differences Between Ethyl Palmitate and Ethyl Palmitate-d31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key distinctions between Ethyl Palmitate and its deuterated analogue, Ethyl Palmitate-d31. Designed for researchers, scientists, and professionals in drug development, this document delves into their fundamental properties, analytical methodologies, and roles in biological systems.
Core Distinctions: An Overview
Ethyl Palmitate is a fatty acid ethyl ester (FAEE) formed from the esterification of palmitic acid and ethanol. It is a naturally occurring compound found in various plants and is also a biomarker for ethanol consumption in humans.[1] this compound is a synthetic, isotopically labeled version of Ethyl Palmitate where 31 of the hydrogen atoms in the palmitic acid chain have been replaced by deuterium atoms.[2][3] This isotopic substitution is the primary difference between the two molecules and is the basis for their distinct applications in scientific research. While their chemical reactivity is nearly identical, the significant mass difference imparted by the deuterium atoms allows for their differentiation in mass spectrometry-based analyses.[2]
Quantitative Data Comparison
The following tables summarize the key quantitative data for Ethyl Palmitate and this compound, providing a clear comparison of their physical and chemical properties.
Table 1: Chemical and Physical Properties
| Property | Ethyl Palmitate | This compound |
| Chemical Formula | C₁₈H₃₆O₂[4] | C₁₈H₅D₃₁O₂ |
| Molecular Weight | 284.48 g/mol | 315.67 g/mol |
| Melting Point | 23-26 °C | Data not available |
| Boiling Point | 192-194 °C at 13 hPa | Data not available |
| Density | 0.86 g/cm³ at 20 °C | Data not available* |
| Appearance | Colorless solid or liquid | Not specified |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | Soluble in organic solvents |
Experimental Protocols
The primary application of this compound is as an internal standard in the quantitative analysis of Ethyl Palmitate and other fatty acid ethyl esters using mass spectrometry. The following is a detailed methodology for a typical Gas Chromatography-Mass Spectrometry (GC-MS) experiment.
Quantification of Ethyl Palmitate in Biological Samples using GC-MS with this compound as an Internal Standard
Objective: To accurately quantify the concentration of Ethyl Palmitate in a biological matrix (e.g., hair, blood) using a stable isotope dilution method.
Materials:
-
Biological sample (e.g., 20 mg of hair)
-
Ethyl Palmitate standard
-
This compound (internal standard)
-
Hexane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Wash the biological sample (e.g., hair) with a non-polar solvent to remove external contaminants and dry thoroughly.
-
Accurately weigh the sample and place it in a glass vial.
-
Spike the sample with a known amount of this compound solution.
-
Add a suitable volume of extraction solvent (e.g., hexane).
-
Homogenize and sonicate the sample to ensure complete extraction of the analytes.
-
Centrifuge the sample to pellet any solid debris.
-
-
Extraction and Clean-up:
-
Carefully transfer the supernatant (organic layer) to a clean vial.
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.
-
Reconstitute the residue in a small, known volume of solvent suitable for GC-MS injection.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the prepared sample into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a heated capillary column. The separation of Ethyl Palmitate and this compound is based on their volatility and interaction with the stationary phase of the column. Due to their similar chemical properties, they will have very similar retention times.
-
Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Selected Ion Monitoring (SIM): To enhance sensitivity and specificity, the mass spectrometer is set to monitor specific ions characteristic of Ethyl Palmitate and this compound.
-
For Ethyl Palmitate, characteristic ions might include m/z 88, 101, and 284.
-
For this compound, the corresponding ions will be shifted by 31 mass units (or a fragment thereof, depending on the deuterated positions in the fragment).
-
-
-
-
Data Analysis:
-
The concentration of Ethyl Palmitate in the original sample is determined by comparing the peak area of the characteristic ions of the analyte to the peak area of the characteristic ions of the known amount of internal standard (this compound).
-
A calibration curve is typically generated using known concentrations of Ethyl Palmitate and a fixed concentration of the internal standard to ensure accurate quantification.
-
Experimental Workflow Diagram
References
Commercial suppliers and catalog numbers for Ethyl Palmitate-d31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl Palmitate-d31, a deuterated stable isotope of ethyl palmitate. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for quantitative analysis and in metabolic studies. This guide covers its commercial availability, detailed experimental protocols for its use in analytical methods, and its role in biological pathways.
Commercial Availability
This compound is available from several commercial suppliers. The following table summarizes the key information for sourcing this compound.
| Supplier | Catalog Number | Purity |
| MedChemExpress | HY-113333S | 99.89% |
| LGC Standards | DRE-C13297510 | Not Specified |
| Pharmaffiliates | PA STI 039940 | Not Specified |
| Alfa Chemistry | ACMA00057248 | Not Specified |
| BOC Sciences | Not specified | Not Specified |
Physicochemical Properties
| Property | Value |
| Chemical Name | Hexadecanoic Acid Ethyl Ester-d31 |
| Synonyms | Ethyl hexadecanoate-d31, Palmitic Acid Ethyl Ester-d31 |
| CAS Number | 1215721-57-5[1][2] |
| Molecular Formula | C18H5D31O2[2] |
| Molecular Weight | 315.67 g/mol [2] |
| Appearance | Not Specified |
| Storage Conditions | 2-8°C Refrigerator[2] |
Synthesis Overview
The synthesis of this compound typically involves the esterification of deuterated palmitic acid (Palmitic acid-d31) with ethanol. The deuterated palmitic acid can be prepared through methods such as H/D exchange of lauric acid using D2O as the deuterium source and a Pt/C catalyst. Enzymatic synthesis using lipases is another efficient and environmentally friendly method for producing fatty acid ethyl esters like ethyl palmitate and can be adapted for its deuterated analog.
Applications in Research and Drug Development
This compound is primarily used as an internal standard in mass spectrometry-based analytical methods for the quantification of ethyl palmitate and other fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol and serve as reliable biomarkers for acute and chronic alcohol consumption. The use of a deuterated internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.
Experimental Protocols
Analysis of Ethyl Palmitate in Hair by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol is optimized for the sensitive detection of ethyl palmitate in hair samples.
1. Materials and Reagents:
-
This compound (internal standard)
-
Ethyl palmitate (analytical standard)
-
Solvents: n-hexane, dimethyl sulfoxide (DMSO), methanol (HPLC or analytical grade)
-
Deionized water
-
Hair samples
2. Sample Preparation:
-
Washing: Decontaminate 20-50 mg of hair by washing sequentially with deionized water and n-heptane to remove external contaminants. Allow the hair to air dry completely.
-
Pulverization: Cut the washed and dried hair into small fragments (approximately 1 mm) or pulverize using a ball mill.
-
Extraction:
-
Place the minced or pulverized hair into a 10 mL headspace vial.
-
Add a known amount of this compound solution (e.g., in ethanol) to serve as the internal standard.
-
Add 500 µL of DMSO and 2 mL of n-hexane to the vial.
-
Seal the vial tightly with a PTFE-lined septum cap.
-
Sonicate the sample for an extended period (e.g., overnight) to ensure complete extraction of the analytes into the n-hexane layer.
-
3. HS-SPME Procedure:
-
Incubation: Place the vial in a heating block or autosampler incubator set to 94°C.
-
Pre-adsorption: Allow the sample to equilibrate for 6 minutes at this temperature.
-
Extraction: Expose a 65 µm PDMS-DVB solid-phase microextraction fiber to the headspace of the vial for 60 minutes at 94°C.
4. GC-MS Analysis:
-
Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
-
Gas Chromatography:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 250°C.
-
Ramp 3: 30°C/min to 280°C, hold for 4.5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Ethyl Palmitate: m/z 88, 101, 157
-
This compound (Internal Standard): Appropriate m/z ions for the deuterated standard (e.g., m/z 92, 107).
-
-
5. Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of ethyl palmitate and a fixed concentration of this compound.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of ethyl palmitate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Analysis of Fatty Acid Ethyl Esters in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the analysis of FAEEs in dried blood spots (DBS).
1. Materials and Reagents:
-
This compound (internal standard)
-
FAEE standards (ethyl myristate, ethyl palmitate, ethyl oleate, ethyl stearate)
-
Solvents: Acetonitrile, isopropanol, water (LC-MS grade)
-
Formic acid
2. Sample Preparation:
-
Extraction from DBS:
-
Punch out a 3 mm disc from the dried blood spot.
-
Place the disc in a 1.5 mL microcentrifuge tube.
-
Add 100 µL of an internal standard solution containing this compound in acetonitrile.
-
Vortex for 20 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the FAEEs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each FAEE and the internal standard. For example:
-
Ethyl Palmitate: [M+H]+ → fragment ions
-
This compound: [M+H]+ → fragment ions
-
-
4. Quantification:
-
Quantification is performed similarly to the GC-MS method, using a calibration curve constructed from the peak area ratios of the analytes to the internal standard.
Biological Pathways and Significance
Ethyl palmitate and other FAEEs are not merely biomarkers of alcohol consumption; they are also bioactive molecules implicated in the pathophysiology of alcohol-induced organ damage.
Metabolic Pathway of Ethyl Palmitate Formation
Following ethanol consumption, a small portion is metabolized non-oxidatively to form FAEEs. This process is catalyzed primarily by fatty acid ethyl ester synthases.
Signaling Pathway of Ethyl Palmitate-Induced Cellular Dysfunction
Ethyl palmitate can induce cellular stress and dysfunction, particularly in pancreatic and liver cells. This is thought to occur through pathways involving mitochondrial dysfunction and inflammation. One proposed mechanism involves the activation of Toll-like receptor 4 (TLR4).
Conclusion
This compound is an indispensable tool for researchers studying alcohol metabolism and its consequences. Its use as an internal standard ensures accurate and reliable quantification of ethyl palmitate, a key biomarker of alcohol intake. Furthermore, understanding the metabolic and signaling pathways in which ethyl palmitate is involved provides crucial insights into the mechanisms of alcohol-induced cellular damage, opening avenues for further research and therapeutic development.
References
Methodological & Application
Protocol for Spiking Biological Samples with Ethyl Palmitate-d31: An Application Note
Introduction
Ethyl palmitate is a fatty acid ethyl ester (FAEE) that serves as a specific biomarker for alcohol consumption. Its quantification in biological matrices is crucial for clinical diagnostics, forensic toxicology, and research into alcohol-induced pathologies. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification by mass spectrometry, correcting for variability in sample preparation and instrument response. Ethyl palmitate-d31 is a deuterated analog of ethyl palmitate, making it an ideal internal standard due to its similar chemical and physical properties to the analyte of interest. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of ethyl palmitate in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway: Formation of Fatty Acid Ethyl Esters
Fatty acid ethyl esters are formed via a non-oxidative metabolic pathway of ethanol. In this pathway, ethanol reacts with fatty acids or fatty acyl-CoAs, a reaction catalyzed by various enzymes, including fatty acid ethyl ester synthases. This process is distinct from the primary oxidative metabolism of ethanol, which involves alcohol dehydrogenase and aldehyde dehydrogenase.
Data Presentation: Performance Characteristics
The use of a deuterated internal standard such as this compound significantly improves the analytical performance of quantitative methods. The following tables summarize typical validation parameters for the analysis of ethyl palmitate in biological samples using mass spectrometry with a deuterated internal standard.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Typical Value | Biological Matrix | Reference |
| Linearity (r²) | > 0.999 | Hair | [1] |
| Limit of Detection (LOD) | 5 - 10 nM | Plasma | [2] |
| Limit of Quantification (LOQ) | 60 nM | Plasma | [2] |
| Intra-assay Precision (%CV) | < 7% | Plasma | [2] |
| Inter-assay Precision (%CV) | 8.58 - 12.53% | Hair | |
| Accuracy/Recovery | Close to 100% (Ultrasonication) | Hair | [3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance
| Parameter | Typical Value | Biological Matrix | Reference |
| Linearity (r²) | > 0.998 | Serum | |
| Limit of Detection (LOD) | 0.01 - 0.08 nmol/g | Meconium | |
| Limit of Quantification (LOQ) | 0.02 - 0.27 nmol/g | Meconium | |
| Intra-day Precision (%CV) | 0.06 - 6.38% | Serum | |
| Inter-day Precision (%CV) | 0.20 - 6.82% | Serum | |
| Accuracy/Recovery | 55 - 86% | Meconium |
Experimental Protocols
This section details the methodologies for sample preparation and analysis. The choice between GC-MS and LC-MS/MS will depend on the laboratory's instrumentation and specific requirements of the study.
Materials and Reagents
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Ethyl Palmitate analytical standard
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (GC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Experimental Workflow: Sample Preparation and Analysis
The general workflow for spiking a biological sample with this compound and subsequent analysis is depicted below.
Detailed Protocol for Plasma/Serum Samples
-
Sample Thawing and Aliquoting:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Aliquot 500 µL of the sample into a clean glass tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to the sample aliquot. For example, add 25 µL of a 1 µg/mL solution.
-
The final concentration of the internal standard should be appropriate for the expected concentration range of the analyte and the sensitivity of the instrument.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 1.5 mL of cold acetonitrile to the sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Add 2 mL of hexane to the supernatant for liquid-liquid extraction of the FAEEs.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the appropriate solvent for analysis (e.g., hexane for GC-MS, or a mobile phase-compatible solvent for LC-MS/MS).
-
GC-MS Instrumental Parameters (Example)
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Palmitate: m/z 88, 101
-
This compound: m/z (select appropriate ions based on the deuteration pattern, e.g., m/z 93, 106 for d5)
-
LC-MS/MS Instrumental Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, ramp to 100% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ethyl Palmitate: Select appropriate precursor and product ions (e.g., [M+H]+ → fragment)
-
This compound: Select appropriate precursor and product ions for the deuterated standard.
-
Conclusion
The protocol described in this application note provides a robust framework for the accurate and precise quantification of ethyl palmitate in biological samples. The use of this compound as an internal standard is critical for mitigating analytical variability. The provided performance data and experimental procedures can be adapted to specific laboratory settings and research needs, ensuring reliable measurement of this important biomarker of alcohol consumption.
References
Application Notes and Protocols for GC-MS and LC-MS/MS Analysis Using Ethyl Palmitate-d31
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of fatty acid ethyl esters (FAEEs) using Ethyl Palmitate-d31 as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Fatty acid ethyl esters are non-oxidative metabolites of ethanol and serve as sensitive and specific biomarkers for alcohol consumption.[1] Their presence and concentration in various biological matrices, such as hair and blood, can provide a retrospective window into an individual's alcohol intake. Accurate quantification of FAEEs is crucial for clinical diagnostics, forensic toxicology, and research into alcohol-related pathologies.
The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in quantitative mass spectrometry by correcting for variability in sample preparation and instrument response. This compound, a highly deuterated analog of ethyl palmitate, is an ideal internal standard for the quantification of ethyl palmitate and other FAEEs due to its similar chemical and physical properties to the analyte and its distinct mass, which prevents isotopic interference.[2]
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note: Quantification of FAEEs in Hair using GC-MS with this compound Internal Standard
This application note details a robust GC-MS method for the quantification of four major FAEEs (ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate) in human hair samples. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for the long-term monitoring of alcohol consumption.
Experimental Protocol
1. Materials and Reagents
-
This compound (Internal Standard)
-
Native FAEE standards (ethyl myristate, ethyl palmitate, ethyl oleate, ethyl stearate)
-
Solvents: n-hexane (HPLC grade), methanol (HPLC grade), deionized water
-
Solid-Phase Microextraction (SPME) fibers (e.g., 100 µm polydimethylsiloxane)
2. Sample Preparation (Hair)
-
Decontamination: Wash 20-50 mg of hair sequentially with methanol and then n-hexane to remove external contaminants. Allow the hair to air dry completely.
-
Milling: Cut the decontaminated and dried hair into small segments (approx. 1-2 mm).
-
Internal Standard Spiking: Place the milled hair in a 10 mL headspace vial and add a known amount of this compound solution in methanol.
-
Extraction (Headspace SPME):
-
Seal the vial and incubate at 90-100°C for 30-60 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30-50 minutes at the same temperature to extract the volatile FAEEs.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
4. Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethyl Myristate | 88 | 73 | 101 |
| Ethyl Palmitate | 88 | 73 | 101 |
| Ethyl Oleate | 88 | 73 | 101 |
| Ethyl Stearate | 88 | 73 | 101 |
| This compound (IS) | 93 | 77 | 106 * |
Note: The m/z values for this compound are predicted based on the fragmentation pattern of ethyl esters and the mass shift from deuterium labeling. The prominent fragment at m/z 88 for native ethyl esters arises from a McLafferty rearrangement. For this compound, this fragment is expected to shift to approximately m/z 93, assuming the ethyl group is not deuterated. Other fragments will also show corresponding mass shifts. These ions should be confirmed experimentally.
Quantitative Data Summary
The following table summarizes typical validation parameters for the GC-MS analysis of FAEEs using a deuterated internal standard. These values are based on published literature for similar methods and should be established during in-house method validation.[3][4][5]
| Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| Linear Range (ng/mg) | 0.05 - 5.0 | 0.05 - 5.0 | 0.05 - 5.0 | 0.05 - 5.0 |
| Limit of Detection (LOD) (ng/mg) | 0.01 | 0.01 | 0.02 | 0.02 |
| Limit of Quantification (LOQ) (ng/mg) | 0.05 | 0.05 | 0.05 | 0.05 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 90 - 110% | 90 - 110% |
GC-MS Experimental Workflow
Caption: GC-MS workflow for FAEE analysis in hair.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Application Note: High-Throughput Quantification of FAEEs in Plasma using LC-MS/MS with this compound Internal Standard
This application note describes a sensitive and high-throughput LC-MS/MS method for the quantification of FAEEs in human plasma. The use of this compound as an internal standard coupled with the specificity of tandem mass spectrometry provides excellent analytical performance for clinical and research applications.
Experimental Protocol
1. Materials and Reagents
-
This compound (Internal Standard)
-
Native FAEE standards (ethyl myristate, ethyl palmitate, ethyl oleate, ethyl stearate)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
-
Human plasma (blank)
2. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 80% B
-
1-5 min: 80% to 98% B
-
5-7 min: 98% B
-
7-7.1 min: 98% to 80% B
-
7.1-9 min: 80% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
IonSpray Voltage: 5500 V
-
Source Temperature: 550°C
-
4. Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| Ethyl Myristate | 271.3 | 69.1 | 25 |
| Ethyl Palmitate | 299.3 | 69.1 | 25 |
| Ethyl Oleate | 325.3 | 69.1 | 25 |
| Ethyl Stearate | 327.3 | 69.1 | 25 |
| This compound (IS) | 330.3 | 73.1 | 27 * |
Note: The precursor ion for this compound is calculated based on its molecular weight. The product ions and collision energy are estimations based on the fragmentation patterns of similar molecules and would require experimental optimization. The product ion is expected to be a fragment from the deuterated alkyl chain.
Quantitative Data Summary
The following table presents expected validation parameters for the LC-MS/MS analysis of FAEEs using a highly deuterated internal standard. These values are derived from similar published methods and should be confirmed through in-house validation.
| Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 |
| Limit of Detection (LOD) (ng/mL) | 0.2 | 0.2 | 0.2 | 0.2 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 1 | 1 | 1 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% | 85 - 115% |
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for FAEE analysis in plasma.
Conclusion
The presented GC-MS and LC-MS/MS methods utilizing this compound as an internal standard offer robust, sensitive, and accurate platforms for the quantification of FAEEs in biological matrices. These protocols provide a solid foundation for researchers, scientists, and drug development professionals to implement reliable analytical methods for monitoring alcohol consumption and investigating its metabolic consequences. It is essential to perform a full in-house validation of these methods to ensure they meet the specific requirements of the intended application.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hair analysis of fatty acid ethyl esters in the detection of excessive drinking in the context of fetal alcohol spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of Ethyl Palmitate in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Palmitate-d31: A Powerful Tool for Advancing Metabolomics and Lipidomics Research
For Immediate Release
[City, State] – [Date] – The stable isotope-labeled compound, Ethyl Palmitate-d31, is proving to be an indispensable tool for researchers, scientists, and drug development professionals in the fields of metabolomics and lipidomics. Its primary application as a high-purity internal standard in mass spectrometry-based analyses allows for precise and accurate quantification of ethyl palmitate and other related lipid species in complex biological matrices. This heavily labeled analog is crucial for correcting analytical variability, thereby enhancing the reliability of quantitative data in studies ranging from biomarker discovery to metabolic flux analysis.
Ethyl palmitate, a fatty acid ethyl ester (FAEE), is a known biomarker for ethanol consumption and is implicated in various physiological and pathological processes. The use of this compound allows for the accurate measurement of its endogenous, unlabeled counterpart, providing valuable insights into alcohol metabolism, fatty acid metabolism, and the pathology of alcohol-related diseases.
This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolomics and lipidomics research.
Application Notes
Quantitative Analysis of Ethyl Palmitate in Biological Samples
This compound is the gold standard internal standard for the quantification of endogenous ethyl palmitate in various biological samples, including plasma, serum, hair, and tissues. Due to its chemical identity with the analyte of interest, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for robust correction of sample loss during extraction and instrumental variability.
Key Applications:
-
Biomarker of Alcohol Consumption: Accurate quantification of ethyl palmitate in hair provides a long-term record of alcohol intake.
-
Toxicology Studies: Measuring ethyl palmitate levels in tissues can help elucidate mechanisms of alcohol-induced organ damage.
-
Drug Development: In studies of drugs affecting lipid metabolism, precise measurement of fatty acid esters is critical.
Stable Isotope Dilution for Absolute Quantification of Lipids
The use of a known concentration of this compound allows for the absolute quantification of ethyl palmitate using the isotope dilution method. This is a definitive analytical technique that provides highly accurate and precise concentration measurements, which is essential for clinical and diagnostic applications.
Metabolic Flux Analysis
While not a direct tracer for metabolic pathways due to the ethyl group, labeled palmitate is used to trace the fate of fatty acids in metabolic flux analysis. This compound can be used in conjunction with other labeled precursors to study the dynamics of fatty acid esterification and turnover.
Data Presentation
The following tables summarize representative quantitative data from method validation studies for the analysis of fatty acid ethyl esters using deuterated internal standards. While this data is adapted from studies using other deuterated analogs like d5-ethyl palmitate, it is representative of the performance expected when using this compound.
Table 1: Method Validation Parameters for Ethyl Palmitate Quantification by GC-MS
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Recovery of FAEEs from Hair Samples using a Deuterated Internal Standard
| Analyte | Spiked Concentration (ng/mg) | Mean Recovery (%) | % RSD (n=6) |
|---|---|---|---|
| Ethyl Myristate | 1.0 | 95.2 | 5.8 |
| Ethyl Palmitate | 1.0 | 98.7 | 4.5 |
| Ethyl Stearate | 1.0 | 96.1 | 6.2 |
| Ethyl Oleate | 1.0 | 92.5 | 7.1 |
Experimental Protocols
Protocol 1: Quantification of Ethyl Palmitate in Human Hair using GC-MS
1. Materials and Reagents:
-
This compound internal standard solution (1 µg/mL in methanol)
-
Unlabeled ethyl palmitate standard for calibration curve
-
Dichloromethane, Methanol, n-Hexane (all HPLC grade)
-
Sodium hydroxide
-
Hydrochloric acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Decontaminate 20-50 mg of hair by washing with dichloromethane.
-
Dry the hair sample thoroughly.
-
Incubate the hair overnight at 55°C in 1 mL of methanolic sodium hydroxide (1 M).
-
Spike the sample with 50 µL of the this compound internal standard solution.
-
Neutralize the solution with hydrochloric acid.
-
Perform lipid extraction using n-hexane.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of n-hexane for GC-MS analysis.
3. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Palmitate ions: m/z 88, 101, 157
-
This compound ions: m/z (parent ion + 31) - specific ions to be determined based on fragmentation pattern. A common fragment would be m/z 88, which would shift to a higher m/z if the deuterium atoms are on the palmitoyl chain. Given the d31 labeling, the acyl chain is fully deuterated, so characteristic fragments will be shifted. For example, the m/z 88 fragment ([C2H5OC(OH)=CH2]+) would remain, while fragments of the palmitoyl chain would be shifted. More likely, monitoring the molecular ions and their ratios would be the primary quantification method.
-
4. Quantification: Construct a calibration curve by plotting the peak area ratio of unlabeled ethyl palmitate to this compound against the concentration of the standards. Calculate the concentration of ethyl palmitate in the unknown samples from this curve.
Protocol 2: Lipid Extraction from Plasma for LC-MS/MS Analysis
1. Materials and Reagents:
-
This compound internal standard solution (1 µg/mL in methanol)
-
Plasma sample
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (HPLC grade)
2. Extraction Procedure (MTBE Method):
-
To a 100 µL plasma sample, add 50 µL of the this compound internal standard solution.
-
Add 1.5 mL of MTBE and 0.5 mL of methanol.
-
Vortex for 10 minutes at 4°C.
-
Add 0.5 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 methanol:chloroform).
Mandatory Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Simplified pathway of Ethyl Palmitate formation.
Application Note: Highly Sensitive Quantification of Fatty Acid Ethyl Esters in Biological Matrices Using Deuterated Internal Standards by GC-MS
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1][2] They have emerged as sensitive and specific medium-to-long-term biomarkers for detecting and monitoring alcohol consumption.[1][2][3] FAEEs can be detected in various biological matrices, including blood, hair, and meconium, providing a retrospective window of alcohol intake. Accurate quantification is crucial for clinical diagnostics and forensic toxicology. However, analyzing FAEEs presents challenges due to their presence at low concentrations and the potential for analytical variability during sample preparation.
The stable isotope dilution technique, using deuterated internal standards, is the gold standard for quantitative mass spectrometry. This method involves spiking a known quantity of a deuterated analog of the analyte into the sample at the beginning of the workflow. These standards are chemically identical to the analytes but have a different mass, allowing them to be distinguished by the mass spectrometer. Using deuterated standards compensates for analyte loss during sample preparation and corrects for matrix effects during analysis, ensuring high accuracy and precision. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of four key FAEEs—ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate—using their corresponding pentadeuterated (D5) internal standards.
Principle of Isotope Dilution Mass Spectrometry
The core principle of this method is the use of a stable, isotopically labeled version of the analyte as an internal standard (IS). The IS is added to the sample and calibrators alike. Since the IS and the native analyte have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. Any loss of analyte during sample processing will be matched by a proportional loss of the IS. The mass spectrometer detects both the analyte and the IS, and quantification is based on the ratio of their respective signal intensities, which remains constant regardless of sample loss. This approach significantly improves the reproducibility and accuracy of the results.
References
- 1. usdtl.com [usdtl.com]
- 2. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in hair: a promising way for retrospective detection of alcohol abuse during pregnancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ethyl Palmitate using Ethyl Palmitate-d31 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of ethyl palmitate in biological matrices, employing Ethyl Palmitate-d31 as an internal standard. The protocols are designed for use with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems, which are standard instrumentation in most analytical laboratories.
Ethyl palmitate is a fatty acid ethyl ester (FAEE) that serves as a specific biomarker for alcohol consumption.[1] Its accurate quantification is crucial in various fields, including forensic toxicology, clinical research, and studies on alcohol-induced diseases. The use of a deuterated internal standard like this compound is essential for correcting variations during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the results.[2] this compound is the deuterium-labeled form of Ethyl Palmitate and is commercially available for research purposes.[3][4][5]
I. Experimental Protocols
This section details three common sample preparation techniques for the extraction of ethyl palmitate from biological samples: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME).
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
This protocol is suitable for the extraction of ethyl palmitate from liquid biological matrices like plasma or serum.
Materials and Reagents:
-
Plasma or serum samples
-
This compound internal standard solution (in methanol or another suitable organic solvent)
-
n-hexane or a mixture of n-hexane and another organic solvent (e.g., n-heptane)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 1.5 mL centrifuge tube, add 500 µL of plasma or serum.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add 1 mL of n-hexane, vortex vigorously for 2 minutes, and then centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (n-hexane) to a new clean tube.
-
Drying: Pass the collected organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of n-hexane) for GC-MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
SPE offers a more controlled and often cleaner extraction compared to LLE.
Materials and Reagents:
-
Plasma or serum samples
-
This compound internal standard solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Deionized water
-
Hexane (for washing)
-
Ethyl acetate (for elution)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Spike 100 µL of plasma or serum with the this compound internal standard and dilute with 400 µL of water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of deionized water, followed by 5-10 mL of hexane to remove interferences.
-
Elution: Elute the ethyl palmitate and the internal standard with 2 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Hair Samples
This method is particularly useful for analyzing long-term alcohol consumption by measuring ethyl palmitate in hair samples.
Materials and Reagents:
-
Hair samples
-
This compound internal standard solution (in a suitable organic solvent)
-
Deionized water
-
n-heptane
-
Dimethyl sulfoxide (DMSO)
-
HS-SPME fiber assembly with a suitable fiber (e.g., PDMS-DVB)
-
Heated agitator
-
GC-MS system with an SPME inlet
Procedure:
-
Decontamination: Wash 20-50 mg of hair sequentially with deionized water and n-heptane to remove external contaminants. Allow the hair to air dry completely.
-
Milling: Cut the washed and dried hair into small pieces (approximately 1 mm).
-
Extraction: Place the milled hair in a headspace vial and add 1 mL of a known concentration of the this compound internal standard solution. Add 500 µL of DMSO and 2 mL of n-heptane.
-
Incubation and Extraction: Place the vial in a heated agitator. Incubate at a specified temperature (e.g., 94°C) for a set time (e.g., 60 minutes) to allow the analytes to partition into the headspace and adsorb onto the SPME fiber.
-
GC-MS Analysis: Directly introduce the SPME fiber into the hot injector of the GC-MS for thermal desorption and analysis.
II. Data Presentation
The following tables summarize quantitative data from various studies on ethyl palmitate analysis. These values can serve as a reference for method development and validation.
Table 1: Method Validation Parameters for Ethyl Palmitate Quantification
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
|---|---|---|---|---|
| Linearity Range | 120 - 720 pg/mg | Hair | GC-MS/MS | |
| 0.05 - 3 ng/mg | Hair | HS-SPME-GC-MS | ||
| 0.005 - 0.021 ng/mg | Hair | SPME-GC-MS | ||
| Coefficient of Determination (r²) | > 0.999 | Hair | GC-MS/MS | |
| 0.9886 | Hair | SPME-GC-MS | ||
| Limit of Detection (LOD) | 0.01 - 0.04 ng/mg | Hair | HS-SPME-GC-MS | |
| 0.005 ng/mg | Hair | SPME-GC-MS | ||
| Limit of Quantification (LOQ) | 60 pg/mg | Hair | GC-MS/MS | |
| 0.021 ng/mg | Hair | SPME-GC-MS | ||
| Extraction Recovery | Close to 100% (Ultrasonication) | Hair | GC-MS/MS | |
| 61.3 - 71.9% (SPME) | Hair | HS-SPME-GC-MS | ||
| Within-Assay Precision (%CV) | < 5% | Hair | UHPLC-MS/MS | |
| Between-Assay Precision (%CV) | < 5% | Hair | UHPLC-MS/MS |
| Accuracy/Bias | -0.6 to -4.9% | Hair | GC-MS/MS | |
Table 2: Typical GC-MS Parameters for Ethyl Palmitate Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | |
| Injector Temperature | 250°C | |
| Oven Temperature Program | Initial: 100°C for 1 min; Ramp: 7°C/min to 250°C; Hold: 5 min | |
| Carrier Gas | Helium | |
| MS Interface Temperature | 250°C | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) | |
III. Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.
References
Creating High-Quality Calibration Curves for Ethyl Palmitate Analysis Using Ethyl Palmitate-d31 as an Internal Standard
Abstract
This application note provides a comprehensive and detailed protocol for the creation of robust and accurate calibration curves for the quantification of ethyl palmitate in various biological matrices. The use of a deuterated internal standard, Ethyl Palmitate-d31, is central to this methodology, ensuring high precision and accuracy by correcting for variations during sample preparation and analysis. This document is intended for researchers, scientists, and drug development professionals who require precise quantification of ethyl palmitate, a key biomarker for alcohol consumption. The protocols provided are applicable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms.
Introduction
Ethyl palmitate is a fatty acid ethyl ester (FAEE) that is formed in the body through the non-oxidative metabolism of ethanol.[1] Its presence and concentration in biological samples such as hair, blood, and urine serve as a reliable long-term biomarker for chronic and excessive alcohol consumption.[2] Accurate and precise quantification of ethyl palmitate is therefore critical in clinical diagnostics, forensic toxicology, and research settings.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry.[3] This is because the deuterated standard exhibits nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer.[3] This allows for the normalization of any variability that may occur during the analytical process, from sample extraction to instrument injection, leading to highly reliable quantitative data.[3]
This application note details the necessary steps for preparing calibration standards, sample preparation, and instrumental analysis, and includes validated performance data from the scientific literature to guide laboratory method development and validation.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of ethyl palmitate using a deuterated internal standard with GC-MS and LC-MS/MS. These values can be used as a benchmark for method validation.
Table 1: Method Validation Parameters for Ethyl Palmitate Quantification by GC-MS
| Parameter | Result | Reference(s) |
| Linearity Range | 0.05 to 3 ng/mg | |
| 120 to 720 pg/mg | ||
| Coefficient of Determination (R²) | > 0.999 | |
| 0.9886 | ||
| Within-Assay Precision (%CV) | 6.12 - 6.82% | |
| Between-Assay Precision (%CV) | 8.58 - 12.53% | |
| Accuracy | 95.15 - 109.91% | |
| Extraction Recovery (SPME) | 61.3 - 71.9% | |
| Extraction Recovery (Ultrasonication) | Close to 100% | |
| Limit of Detection (LOD) | 0.01 - 0.04 ng/mg | |
| 0.005 - 0.009 ng/mg | ||
| Limit of Quantification (LOQ) | 120 pg/mg |
Table 2: Method Validation Parameters for Ethyl Palmitate Quantification by LC-MS/MS
| Parameter | Result | Reference(s) |
| Linearity Range | 100 to 10,000 ng/mL (for similar analytes) | |
| Coefficient of Determination (R²) | > 0.99 | |
| Limit of Detection (LOD) | Not explicitly found for Ethyl Palmitate | |
| Limit of Quantification (LOQ) | Not explicitly found for Ethyl Palmitate |
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Materials
-
Ethyl Palmitate (analytical standard)
-
This compound (deuterated internal standard)
-
LC-MS or GC-MS grade solvents (e.g., methanol, acetonitrile, n-hexane)
-
Class A volumetric flasks
-
Calibrated analytical balance
1.2. Protocol for Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 1 mg of Ethyl Palmitate and this compound into separate, labeled, clean glass vials.
-
Record the exact weights.
-
Dissolve each standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL in separate Class A volumetric flasks.
-
Ensure complete dissolution by vortexing and/or brief sonication.
-
Store stock solutions at -20°C or as recommended by the supplier.
1.3. Protocol for Intermediate and Working Standard Solutions
-
Ethyl Palmitate Intermediate Solution (e.g., 10 µg/mL): Dilute the 1 mg/mL Ethyl Palmitate stock solution with the appropriate solvent.
-
Ethyl Palmitate Working Solutions (for Calibration Curve): Prepare a series of working standard solutions by performing serial dilutions of the Ethyl Palmitate intermediate solution. The concentration range should be selected based on the expected concentration of the analyte in the samples and the desired linear range of the assay (see Table 1).
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept constant across all calibration standards, quality control samples, and unknown samples.
Preparation of Calibration Curve Standards
-
Label a series of microcentrifuge tubes or autosampler vials for each point in the calibration curve (e.g., Cal 1 to Cal 6) and for a blank sample.
-
To each labeled tube (except the blank), add a fixed volume of the this compound IS working solution.
-
To each corresponding labeled tube, add an increasing volume of the appropriate Ethyl Palmitate working solution to achieve the desired concentrations for the calibration curve.
-
Add a volume of the blank matrix (e.g., drug-free plasma, washed hair extract) to each tube to equalize the matrix volume across all standards.
-
The blank sample should contain only the blank matrix and the internal standard.
-
Proceed with the sample preparation/extraction protocol.
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Two common methods for hair analysis are ultrasonication and solid-phase microextraction (SPME).
3.1. Ultrasonication Extraction (for Hair Samples)
-
Wash approximately 20 mg of the hair sample twice with a non-polar solvent like n-heptane to remove external contaminants.
-
Dry the washed hair sample under a gentle stream of nitrogen.
-
To the dried hair sample, add a known amount of the this compound IS working solution.
-
Add 500 µL of dimethyl sulfoxide (DMSO) and 2 mL of n-heptane.
-
Sonicate the sample overnight to extract the analytes.
-
Centrifuge the sample and transfer the n-heptane (upper) layer to a clean tube.
-
Evaporate the solvent to dryness and reconstitute the residue in a suitable solvent for injection.
3.2. Solid-Phase Microextraction (SPME) (for Hair Samples)
-
Place a washed and dried hair sample (approximately 20 mg) into a headspace vial.
-
Add the this compound IS working solution.
-
The optimized HS-SPME conditions may include a pre-adsorption time of 6 minutes, an extraction time of 60 minutes, and an incubation temperature of 94°C using a PDMS-DVB fiber.
-
After extraction, desorb the analytes from the SPME fiber in the GC injector.
Instrumental Analysis
4.1. GC-MS Parameters
-
Column: A non-polar capillary column, such as a DB-5MS, is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. An example program is:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 250°C.
-
Ramp 3: 30°C/min to 280°C, hold for 4.5 minutes.
-
-
Injector Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Ethyl Palmitate: Target ion m/z 88.
-
This compound: An appropriate m/z for the deuterated standard (e.g., m/z 92 or other characteristic fragment).
-
4.2. LC-MS/MS Parameters
-
Column: A reverse-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient elution with mobile phases such as 5 mM ammonium formate in water/methanol and acetonitrile/methanol.
-
Flow Rate: 0.35 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Ethyl Palmitate and this compound need to be optimized. For example, for GC-MS/MS, transitions for EtPa could be 101 -> 73 and 88 -> 61, and for EtPa-d5 106 -> 75.
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for Ethyl Palmitate and this compound for each calibration standard.
-
Calculate the peak area ratio (Ethyl Palmitate peak area / this compound peak area) for each standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of Ethyl Palmitate (x-axis).
-
Perform a linear regression analysis on the calibration curve. A weighting factor of 1/x or 1/x² is often used.
-
The coefficient of determination (R²) should be ≥ 0.99 for a good linear fit.
-
The concentration of Ethyl Palmitate in unknown samples is then determined by calculating their peak area ratio and interpolating the concentration from the linear regression equation of the calibration curve.
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Logical flow for creating a calibration curve.
References
Application Notes: Ethyl Palmitate-d31 as a Tracer for In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Palmitate-d31 is a stable isotope-labeled tracer used for the quantitative evaluation of fatty acid and triglyceride metabolism in vivo.[1][2] As a deuterated analog of ethyl palmitate, it serves as a powerful tool in metabolic research, allowing for the precise tracking of palmitate through various metabolic pathways without the safety concerns associated with radioisotopes.[3][4] This enables detailed investigation into processes such as fatty acid uptake, oxidation, and incorporation into complex lipids.[1] These studies are crucial for understanding the pathophysiology of metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, and for the development of novel therapeutic interventions.
Stable isotope tracers, such as this compound, are administered to subjects, and their journey through different metabolic routes is monitored by measuring their incorporation into various metabolites in biological samples like plasma and tissues. Mass spectrometry is the primary analytical technique used to detect and quantify the labeled molecules, offering high sensitivity and specificity.
Key Applications
-
Measurement of Whole-Body and Tissue-Specific Fatty Acid Oxidation: By tracking the appearance of the deuterium label in body water, the rate of fatty acid oxidation can be quantified.
-
Determination of Fatty Acid Uptake and Esterification: The incorporation of this compound into tissue lipid pools, such as triglycerides and phospholipids, provides a measure of fatty acid uptake and esterification rates.
-
Assessment of VLDL-Triglyceride Kinetics: This tracer can be used to study the synthesis and secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver.
-
Dietary Fat Absorption Studies: When administered orally, this compound can be used to trace the absorption and subsequent metabolic fate of dietary fatty acids.
Quantitative Data Summary
The following table summarizes the types of quantitative data that can be obtained from in vivo metabolic studies using this compound.
| Parameter | Description | Typical Units |
| Rate of Appearance (Ra) of Palmitate | The rate at which palmitate enters the plasma pool from lipolysis. | µmol/kg/min |
| Fatty Acid Oxidation (FAO) | The rate at which palmitate is oxidized for energy production. | µmol/kg/min or % of Ra |
| Tissue-Specific Fatty Acid Uptake | The rate at which palmitate is taken up by specific organs or tissues. | nmol/g/min |
| VLDL-Triglyceride Secretion Rate | The rate at which triglycerides are secreted from the liver within VLDL particles. | mg/kg/hr |
| Fractional Esterification | The fraction of the palmitate pool that is directed towards esterification into complex lipids. | % |
Experimental Protocols
Protocol 1: Determination of Whole-Body Fatty Acid Oxidation
This protocol outlines the use of this compound to measure the rate of whole-body fatty acid oxidation.
Materials:
-
This compound
-
Vehicle for administration (e.g., Intralipid emulsion)
-
Metabolic cage for animal studies or respiratory hood for human studies
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Subject Preparation: Subjects should be fasted overnight to ensure a metabolic steady state.
-
Tracer Administration: Administer a known amount of this compound intravenously as a bolus or a constant infusion. For a constant infusion, a priming dose may be necessary to reach isotopic equilibrium faster.
-
Sample Collection:
-
Blood: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Expired Air (for 13C-labeled tracers) or Body Water (for deuterated tracers): For studies using deuterated tracers like this compound, serial plasma or urine samples are collected to measure the enrichment of deuterium in body water.
-
-
Sample Preparation for Mass Spectrometry:
-
Plasma: Extract total lipids from plasma using a method like the Folch or Bligh-Dyer extraction. Isolate the fatty acid fraction.
-
Body Water: Isolate water from plasma or urine samples.
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic enrichment of palmitate in the plasma fatty acid fraction.
-
Analyze the deuterium enrichment in body water.
-
-
Data Analysis: Calculate the rate of appearance (Ra) of palmitate and the rate of fatty acid oxidation using appropriate tracer kinetic models.
Protocol 2: Assessment of Tissue-Specific Fatty Acid Uptake
This protocol describes how to measure the uptake of this compound into specific tissues.
Materials:
-
This compound
-
Anesthetic for animal studies
-
Surgical tools for tissue collection
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Subject Preparation: Subjects are typically fasted overnight.
-
Tracer Administration: Administer a bolus of this compound intravenously.
-
Tissue Collection (for animal studies): At a specific time point after tracer administration (e.g., 60 minutes), euthanize the animal and rapidly collect tissues of interest (e.g., liver, skeletal muscle, heart, adipose tissue). Freeze tissues immediately in liquid nitrogen and store at -80°C.
-
Sample Preparation:
-
Homogenize the frozen tissue samples.
-
Extract total lipids from the tissue homogenates.
-
Isolate and quantify the amount of this compound incorporated into the tissue lipid pool.
-
-
Mass Spectrometry Analysis: Use LC-MS/MS to quantify the concentration of this compound in the tissue lipid extracts.
-
Data Analysis: Calculate the tissue-specific uptake of palmitate, often expressed as a percentage of the injected dose per gram of tissue.
Visualizations
Caption: Metabolic fate of this compound tracer.
Caption: General experimental workflow.
Caption: VLDL-Triglyceride secretion pathway.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Quantification of Ethyl Palmitate Using a Deuterated Internal Standard
Application Note and Protocol
Introduction
Ethyl palmitate is a fatty acid ethyl ester (FAEE) that serves as a specific biomarker for recent and chronic alcohol consumption.[1] Its quantification in biological matrices is a critical tool for researchers in toxicology, clinical chemistry, and drug development. Accurate and precise measurement of ethyl palmitate is essential for monitoring alcohol intake and understanding its metabolic effects. This document provides a detailed standard operating procedure (SOP) for the quantification of ethyl palmitate in biological samples using a stable isotope-labeled internal standard, Ethyl Palmitate-d31. The use of a deuterated internal standard is crucial for correcting analytical variability, including inconsistencies in sample preparation and matrix effects, thereby ensuring high-quality data.[2]
This application note outlines two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] These techniques are widely employed for their high sensitivity and specificity in the analysis of FAEEs.[1] Detailed protocols for sample preparation from hair and liquid biological samples (e.g., blood, serum, plasma) are provided, along with instrument parameters and data analysis guidelines.
Materials and Methods
Reagents and Materials
-
Ethyl Palmitate (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Heptane (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
Vials, pipettes, and other standard laboratory glassware
Instrumentation
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A suitable capillary column, such as a DB-5MS, is recommended.[1]
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A C18 reversed-phase column is typically used.
Experimental Workflow
The overall workflow for the quantification of ethyl palmitate is depicted below.
Protocol 1: GC-MS Analysis of Ethyl Palmitate in Hair
This protocol is adapted from methodologies utilizing headspace solid-phase microextraction (HS-SPME) for sample preparation.
1. Sample Preparation
-
Decontamination: Wash 20-50 mg of hair sequentially with deionized water and n-heptane to remove external contaminants. Allow the hair to air dry completely.
-
Milling: Finely cut the dried hair into small segments (approximately 1 mm).
-
Internal Standard Spiking: Place the milled hair into a headspace vial and add a known amount of this compound internal standard solution.
-
Extraction: Add 1 mL of a dimethyl sulfoxide (DMSO)/n-heptane mixture.
-
Incubation and HS-SPME: The vial is then heated and the headspace is sampled using an SPME fiber. Optimized conditions from a study include an incubation temperature of 94°C and an extraction time of 60 minutes.
-
Desorption: The SPME fiber is directly desorbed in the hot GC inlet.
2. GC-MS Instrument Parameters
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: DB-5MS (or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp to 280°C at 20 °C/min
-
Hold at 280°C for 5 minutes
-
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Palmitate: Monitor characteristic ions (e.g., m/z 88, 101).
-
This compound: Monitor corresponding deuterated fragment ions.
-
Protocol 2: LC-MS/MS Analysis of Ethyl Palmitate in Liquid Biological Samples (e.g., Serum, Plasma)
This protocol is based on liquid-liquid extraction and is suitable for liquid matrices.
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of the liquid sample (e.g., serum), add a known amount of this compound internal standard solution.
-
Extraction: Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., n-heptane or a mixture of isopropanol and hexane). Vortex thoroughly to ensure mixing.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer containing the lipids to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).
2. LC-MS/MS Instrument Parameters
-
Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a lower percentage of organic phase and ramp up to a high percentage to elute the lipophilic analytes.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ethyl Palmitate: A specific precursor-product ion transition would be monitored.
-
This compound: The corresponding mass-shifted transition for the internal standard would be monitored.
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards of known ethyl palmitate concentrations, each containing a constant amount of this compound.
-
Peak Area Ratios: For each standard and sample, calculate the ratio of the peak area of ethyl palmitate to the peak area of this compound.
-
Quantification: Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations. Use the linear regression equation of the calibration curve to determine the concentration of ethyl palmitate in the unknown samples.
Results
The following table summarizes quantitative data from validation studies of ethyl palmitate quantification in hair, demonstrating the performance of the described methodologies.
| Parameter | Result | Method | Reference |
| Linearity (R²) | > 0.999 | GC-MS/MS | |
| Limit of Detection (LOD) | 0.01 - 0.04 ng/mg | HS-SPME-GC-MS | |
| 0.005 - 0.009 ng/mg | SPME-GC-MS | ||
| Limit of Quantification (LOQ) | 120 pg/mg (0.12 ng/mg) | GC-MS/MS | |
| Precision (CV%) | 3.5 - 16% | HS-SPME-GC-MS | |
| Intra-day: ≤10.2% | SPME-GC-MS | ||
| Inter-day: ≤10.2% | SPME-GC-MS | ||
| Accuracy (% Bias) | -7.8% to nominal | SPME-GC-MS | |
| Recovery | ~100% | GC-MS/MS |
Conclusion
The methods detailed in this application note provide a robust framework for the accurate and precise quantification of ethyl palmitate in various biological matrices. The use of this compound as an internal standard is critical for mitigating analytical variability and ensuring data reliability. Both GC-MS and LC-MS/MS are powerful techniques for this application, with the choice of method depending on the specific matrix, required sensitivity, and available instrumentation. The provided protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this important biomarker of alcohol consumption.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Ethyl Palmitate-d31 in LC-MS
Welcome to the technical support center for the analysis of Ethyl Palmitate using its deuterated internal standard, Ethyl Palmitate-d31, in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Ethyl Palmitate?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] For Ethyl Palmitate analysis, particularly in complex biological samples like plasma or tissue, endogenous substances such as phospholipids are a primary source of these effects.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your results.[1]
Q2: How does using this compound as an internal standard help to minimize matrix effects?
A2: this compound is a stable isotope-labeled (SIL) version of the analyte. Since it is chemically almost identical to the endogenous Ethyl Palmitate, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[1] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By calculating the ratio of the analyte's response to the internal standard's response, variations caused by matrix effects can be effectively normalized, leading to more accurate quantification.[1]
Q3: What are the ideal purity requirements for this compound?
A3: For reliable and accurate results, your this compound internal standard should have high chemical and isotopic purity. The generally accepted requirements are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher. High purity is crucial to ensure that the internal standard does not introduce interferences and that any unlabeled analyte present as an impurity does not lead to an overestimation of the Ethyl Palmitate concentration.
Q4: What is the optimal number of deuterium atoms for a deuterated internal standard?
A4: Typically, a deuterated internal standard should have between 2 and 10 deuterium atoms. The key is to have a sufficient mass shift to move the internal standard's mass-to-charge ratio (m/z) outside the natural isotopic distribution of the analyte, which prevents signal overlap or "cross-talk".
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor precision and inaccurate quantification (High %CV in QC samples) | Analyte and internal standard do not co-elute perfectly. | Solution: Optimize your chromatography by adjusting the mobile phase composition, gradient, or column chemistry to achieve better co-elution. |
| Impurity in the deuterated internal standard. | Solution: Inject a high concentration of the this compound solution alone to check for any signal at the analyte's mass transition. Review the Certificate of Analysis for purity information and contact the supplier if significant unlabeled analyte is detected. | |
| In-source fragmentation of the internal standard. | Solution: If the deuterated internal standard loses a deuterium atom in the ion source, it can contribute to the analyte's signal. Optimize MS source parameters like collision energy and cone voltage to minimize this fragmentation. | |
| Drifting or inconsistent internal standard signal across the analytical run | Deuterium-hydrogen back-exchange. | Solution: This can occur if deuterium atoms on the standard exchange with hydrogen atoms from the solvent, especially at certain pH values. Evaluate the stability of the internal standard by incubating it in your sample diluent and mobile phase for the duration of a typical run and re-injecting to see if the signal changes. |
| Adsorption or carryover in the LC system. | Solution: Inconsistent signals can result from the analyte or internal standard adsorbing to surfaces in the LC system. Improve autosampler wash steps with a stronger solvent, extend wash times, and consider passivating the system by injecting a high-concentration standard before running samples. | |
| Analyte and internal standard respond differently to matrix effects | Different chemical properties due to deuteration. | Solution: In rare cases, the "isotope effect" can cause slight differences in chromatographic retention or ionization. Evaluate the matrix effect for both the analyte and the internal standard individually using a post-extraction spike experiment to confirm they are affected similarly. |
| Non-optimal concentration of the internal standard. | Solution: A very high concentration of this compound could potentially compete with the analyte for ionization. Optimize the concentration to be within the linear range of the assay and comparable to the expected concentration of the analyte. |
Data Presentation
The use of a deuterated internal standard is critical for compensating for matrix effects. The table below, adapted from a study on fatty acid ethyl esters in meconium, illustrates the significant matrix effects observed for various FAEEs, which are mitigated by the use of corresponding deuterated internal standards.
| Analyte | Matrix Effect (%)* | Interpretation |
| Ethyl Laurate | -75.4 | Significant Ion Suppression |
| Ethyl Myristate | -76.3 | Significant Ion Suppression |
| Ethyl Palmitate | -84.7 | Significant Ion Suppression |
| Ethyl Oleate | -78.9 | Significant Ion Suppression |
| Ethyl Stearate | -77.5 | Significant Ion Suppression |
*Matrix effect is calculated as [(peak area in matrix / peak area in solvent) - 1] x 100%. A negative value indicates ion suppression.
This data highlights that significant ion suppression is a common challenge for FAEE analysis. The use of this compound is essential to correct for the observed 84.7% signal suppression for Ethyl Palmitate, ensuring data accuracy.
Experimental Protocols
Protocol: Quantification of Ethyl Palmitate in Plasma
This protocol outlines a general procedure for the extraction and analysis of Ethyl Palmitate from plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples
-
Ethyl Palmitate analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Deionized water
-
Vortex mixer, centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the this compound internal standard working solution (concentration should be optimized based on expected analyte levels).
-
-
Protein Precipitation & Liquid-Liquid Extraction:
-
Add 500 µL of cold methanol to the plasma/IS mixture to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of hexane to the supernatant for liquid-liquid extraction of the lipids.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
-
Final Extract Preparation:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters (Example)
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1)
-
Gradient: Start at 70% B, ramp to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
Ethyl Palmitate: Q1/Q3 to be determined based on instrument tuning (e.g., monitoring the precursor ion and a characteristic product ion).
-
This compound: Q1/Q3 to be determined (mass shift will depend on the exact deuteration pattern).
-
Visualizations
The following diagrams illustrate key workflows and concepts in LC-MS analysis to minimize matrix effects.
Caption: Analytical workflow for Ethyl Palmitate quantification using a deuterated internal standard.
Caption: Troubleshooting logic for issues with deuterated internal standards in LC-MS analysis.
References
Technical Support Center: Enhancing Deuterated Internal Standard Signal Intensity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to improving the signal intensity of deuterated internal standards in your mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity for my deuterated internal standard?
Low signal intensity of a deuterated internal standard (IS) can stem from a variety of factors, ranging from sample matrix interactions to instrumental parameters. The most common causes include:
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the deuterated standard, leading to a reduced signal.[1][2] This is a significant source of imprecision in quantitative analyses.[3]
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Isotopic Instability (Hydrogen-Deuterium Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, particularly if they are in chemically labile positions (e.g., on hydroxyl or amine groups).[1][4] This reduces the concentration of the correctly labeled standard.
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Suboptimal Mass Spectrometry Parameters: The declustering potential (DP) and collision energy (CE) are critical parameters that must be optimized for both the analyte and the internal standard independently to ensure maximum signal intensity.
-
Incorrect Concentration: The concentration of the internal standard should be optimized. A concentration that is too low can lead to poor signal-to-noise, while a concentration significantly higher than the analyte can sometimes improve linearity by normalizing ionization suppression.
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Poor Standard Quality and Purity: The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the target mass. The presence of unlabeled analyte as an impurity is a common issue.
-
Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.
-
Chromatographic Separation from Analyte: A phenomenon known as the "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS. If this separation leads to the IS eluting in a region of high ion suppression, its signal will be disproportionately affected.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve the root cause of low signal intensity for your deuterated internal standard.
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a primary cause of signal variability. The following workflow can help you diagnose and address these effects.
Caption: Workflow for diagnosing and mitigating matrix effects on internal standard signal.
This experiment quantifies the extent of ion suppression or enhancement on your deuterated internal standard.
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample without the analyte or IS) and perform your full extraction procedure. In the final step, spike the deuterated internal standard into the extracted matrix at the same concentration as in Set A.
-
-
Analysis: Analyze both sets of samples using your established LC-MS method.
-
Data Interpretation:
-
Ion Suppression: The peak area of the internal standard in Set B is significantly lower than in Set A.
-
Ion Enhancement: The peak area in Set B is significantly higher than in Set A.
-
Minimal Matrix Effect: The peak areas in both sets are comparable.
-
-
Optimize Chromatography: Adjust your chromatographic method to separate the internal standard from the co-eluting matrix components causing ion suppression. This may involve changing the column, mobile phase composition, or gradient profile.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.
Guide 2: Addressing Isotopic Instability (H/D Exchange)
Deuterium exchange can lead to a gradual loss of the deuterated standard's signal and an overestimation of the analyte concentration.
Caption: Logical steps for troubleshooting suspected hydrogen-deuterium exchange.
-
Evaluate the Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms. Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.
-
Control pH: Avoid highly acidic or basic conditions during sample preparation and storage, as these can catalyze the exchange reaction.
-
Manage Temperature: Store internal standard solutions and samples at low temperatures (e.g., 4°C or -20°C) to minimize the rate of isotopic exchange.
-
Consider Alternative Isotopes: If H/D exchange is unavoidable, use an internal standard labeled with a stable isotope like ¹³C or ¹⁵N, which are not susceptible to exchange.
Guide 3: Optimizing Mass Spectrometry Parameters
It is crucial to optimize MS parameters for the deuterated internal standard independently from the analyte. Assuming the optimal parameters are identical is a common pitfall.
-
Prepare Working Solution: Create a working solution of the deuterated internal standard in a suitable solvent.
-
Direct Infusion: Set up a syringe pump to infuse the working solution at a low, steady flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source.
-
Identify Precursor Ion: Perform a Q1 scan to identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Optimize Declustering Potential (DP):
-
Set up an experiment that ramps the DP value across a relevant range (e.g., from 20 V to 150 V in 10 V steps) while monitoring the precursor ion intensity.
-
Plot the ion intensity as a function of the DP and select the voltage that produces the maximum signal.
-
-
Optimize Collision Energy (CE):
-
First, perform a product ion scan to identify the most intense and stable fragment ions.
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Using the optimized DP, create an experiment to optimize the CE for each desired MRM transition (precursor → product). Ramp the CE value across a range (e.g., from 5 V to 60 V in 2-5 V steps).
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Determine the CE value that yields the maximum intensity for each specific transition.
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While specific signal intensity improvements are compound-dependent, the following table illustrates the potential impact of parameter optimization.
| Parameter | Condition | Relative Signal Intensity (%) |
| Declustering Potential (DP) | Suboptimal (Default) | 50% |
| Optimized | 100% | |
| Collision Energy (CE) | Suboptimal (Default) | 40% |
| Optimized | 100% |
Note: These values are illustrative. The actual improvement will vary based on the specific compound and instrument.
Concluding Remarks
A systematic approach to troubleshooting is key to resolving low signal intensity for deuterated internal standards. By carefully considering matrix effects, isotopic stability, and instrument parameters, researchers can significantly improve the quality and reliability of their quantitative data. For persistent issues, verifying the purity and concentration of the internal standard is also a critical step.
References
Deuterium loss and back-exchange prevention for Ethyl Palmitate-d31.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to deuterium loss and back-exchange for Ethyl Palmitate-d31.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to maintain isotopic purity?
Proper storage is crucial for maintaining the isotopic and chemical purity of this compound. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[1] Solutions should be stored in a well-sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (typically 2-8°C or -20°C) and protected from light.[1][2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How does moisture affect this compound?
Moisture is a significant concern as it can lead to hydrogen-deuterium (H-D) exchange, where deuterium atoms on the this compound are replaced by hydrogen from water.[2] This compromises the isotopic purity of the standard, potentially leading to inaccurate quantification in experimental results.[2] It is essential to handle the compound in a dry atmosphere and use thoroughly dried glassware.
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented for this compound?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a proton (hydrogen atom) from the surrounding environment, such as from solvent molecules or atmospheric moisture. For this compound, this can compromise the heavy-labeled purity.
To prevent H-D exchange:
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Avoid Protic Solvents: Do not dissolve or store this compound in acidic or basic aqueous solutions unless specified. High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate are generally recommended.
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Use a Dry Environment: Handle all materials under an inert, dry atmosphere (e.g., under dry nitrogen or argon).
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Proper Handling: Use single-use ampoules when possible to avoid repeated exposure to atmospheric moisture.
Q4: Can the position of deuterium labeling on this compound affect its stability?
Yes, the stability of the deuterium label can be influenced by its position on the molecule. While the search results do not provide specific information for this compound, generally, deuterium atoms on heteroatoms (like oxygen or nitrogen) are more susceptible to exchange. For this compound, where the deuterium atoms are on the carbon chain, they are generally more stable. However, conditions that promote enolization, such as strong bases, could potentially facilitate exchange at the α-carbon position.
Q5: How can I verify the isotopic purity of my this compound standard?
High-resolution mass spectrometry is a key analytical method to check for a decrease in isotopic purity. An increase in the abundance of lower mass isotopologues (molecules that have lost one or more deuterium atoms) would indicate deuterium loss. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to verify isotopic purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Observing a decrease in the m/z of the deuterated standard in mass spectrometry. | Deuterium Back-Exchange: Deuterium atoms are being replaced by hydrogen from the solvent or matrix. | - Ensure the use of high-purity, aprotic solvents for all sample preparations and dilutions. - Avoid acidic or basic conditions which can catalyze the exchange. - Minimize the time the standard is in solution before analysis. |
| Inconsistent quantification results across different batches or experiments. | Inconsistent Isotopic Purity: The isotopic purity of the standard may be compromised or vary between aliquots. | - Verify the isotopic purity of each new batch of standard using mass spectrometry or NMR. - Aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere. |
| The deuterated standard elutes at a slightly different retention time than the unlabeled analyte in chromatography. | Isotope Effect: Deuterated compounds may exhibit slight chromatographic shifts compared to their non-deuterated counterparts. | - Adjust integration windows to account for any shift in retention time. - Confirm the identity of the peak using mass spectrometry. |
| High background noise in mass spectrometry analysis. | Contaminated Solvents or Glassware: Impurities can interfere with the analysis. | - Use high-purity, LC-MS grade solvents. - Thoroughly clean all glassware to remove any potential contaminants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the general steps for preparing a stock solution from a solid this compound standard to minimize deuterium loss.
Materials:
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This compound (solid)
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High-purity aprotic solvent (e.g., acetonitrile, ethyl acetate)
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Class A volumetric flask
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Calibrated analytical balance
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Inert gas (e.g., dry nitrogen or argon)
Procedure:
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Acclimatization: Remove the sealed container of this compound from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture condensation.
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Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard.
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Dissolution: Transfer the weighed solid to the volumetric flask. Dissolve the standard in the chosen high-purity aprotic solvent.
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Storage: Store the stock solution in a tightly sealed amber vial at -20°C.
Protocol 2: Lipid Extraction from Plasma/Serum with this compound as an Internal Standard
This protocol provides a general procedure for lipid extraction, incorporating steps to minimize the risk of deuterium back-exchange for the internal standard.
Materials:
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Plasma/serum samples
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This compound internal standard stock solution
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Methanol (MeOH), pre-chilled to -20°C
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Methyl-tert-butyl ether (MTBE), pre-chilled to -20°C
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LC-MS grade water, pre-chilled to 4°C
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Nitrogen gas for evaporation
Procedure:
-
Sample Thawing: Thaw plasma/serum samples at room temperature.
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Spiking Internal Standard: Add a known amount of the this compound stock solution to the sample early in the preparation process to account for any loss during extraction.
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Extraction:
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Add pre-chilled methanol to the sample.
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Add pre-chilled MTBE.
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Vortex the mixture thoroughly.
-
Add pre-chilled LC-MS grade water and vortex again.
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Centrifuge to separate the phases.
-
-
Collection: Carefully collect the upper organic layer containing the lipids.
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Drying: Evaporate the solvent under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried lipid extract in a suitable aprotic solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for deuterium loss.
Caption: Recommended experimental workflow.
References
Common pitfalls when using deuterated internal standards in proteomics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards in quantitative proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are deuterated internal standards and why are they used in quantitative proteomics?
Deuterated internal standards (IS) are versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[1] They are considered the gold standard for quantitative bioanalysis using mass spectrometry.[2] Because they are chemically almost identical to the analyte, they behave similarly during sample preparation, chromatography, and ionization. However, they can be distinguished by their higher mass-to-charge ratio (m/z) in the mass spectrometer.[2][3] This allows them to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.[1]
Q2: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain at least three deuterium atoms. A sufficient number of deuterium atoms is necessary to ensure that the m/z of the IS is clearly resolved from the natural isotopic distribution of the analyte, which helps prevent analytical interference or "crosstalk". However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable. The ideal number of deuterium atoms depends on the analyte's molecular weight and the need to shift the m/z of the internal standard sufficiently outside the natural isotopic distribution of the analyte.
Q3: What are the ideal purity requirements for a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard is a common problem that can lead to an overestimation of the analyte concentration, especially at the lower end of a calibration curve.
Troubleshooting Guides
Problem 1: Poor Precision and Inaccurate Quantification
Symptoms:
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High coefficient of variation (%CV) in quality control (QC) samples.
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Inaccurate measurement of sample concentrations.
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Inconsistent analyte to internal standard area ratios across the run.
Potential Causes and Troubleshooting Steps:
-
Chromatographic Separation of Analyte and Internal Standard:
-
Q: My deuterated internal standard has a slightly different retention time than my analyte. Why is this happening and is it a problem?
-
A: This phenomenon is known as the "isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to small differences in polarity. If the analyte and IS do not co-elute perfectly, they can be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for any visible separation.
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Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution. A shallower gradient can sometimes help improve overlap. Using a column with reduced resolution can also be an effective method to achieve co-elution.
-
-
-
Deuterium-Hydrogen (H/D) Exchange:
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Q: My internal standard signal is drifting or decreasing over time. Could this be H/D exchange?
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A: Yes, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (a process called back-exchange). This is more likely to occur with deuterium labels at chemically labile positions, such as those on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. This exchange can be catalyzed by acidic or basic conditions in the sample or mobile phase, or even occur in the mass spectrometer's ion source.
-
Troubleshooting:
-
Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.
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Review Labeling Position: Check the certificate of analysis to identify the location of the deuterium labels. Avoid standards with labels on exchangeable sites if possible.
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Control pH: Maintain a neutral pH for your samples and mobile phases whenever feasible. Storage in acidic or basic solutions should be avoided.
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Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.
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Consider Alternative Standards: If the problem persists, consider using an internal standard with deuterium labels on stable, non-exchangeable positions or use a ¹³C- or ¹⁵N-labeled internal standard, which are not susceptible to exchange.
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-
Problem 2: Inaccurate Results at Low or High Concentrations
Symptoms:
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Calibration curve is non-linear, particularly at the high or low end.
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Overestimation of analyte concentration, especially at the lower limit of quantification.
Potential Causes and Troubleshooting Steps:
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Isotopic Purity Issues and Crosstalk:
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Q: I'm observing a signal for my analyte even in blank samples spiked only with the internal standard. What is causing this?
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A: This can be due to two main issues: the presence of the unlabeled analyte as an impurity in your deuterated internal standard, or "crosstalk" where the analyte's naturally occurring heavy isotopes (e.g., ¹³C) contribute to the mass spectrometric signal of the deuterated IS. This is more pronounced for analytes with a high molecular weight or when the mass difference between the analyte and the IS is small.
-
Troubleshooting:
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Verify Certificate of Analysis (CoA): Always check the CoA for your deuterated IS to confirm its chemical and isotopic purity.
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Analyze the IS Solution Alone: Inject a solution of your deuterated IS without the analyte to check for any interfering peaks at the retention time and m/z of your analyte.
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Assess Isotopic Crosstalk: Prepare a series of calibration standards without the internal standard. Analyze these samples and monitor the mass transition of the internal standard. An increasing signal in the IS channel with increasing analyte concentration confirms isotopic crosstalk.
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Mitigation Strategies:
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Increase the mass difference between the analyte and the IS to at least 4-5 Da.
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Optimize the concentration of the internal standard to reduce the relative contribution of the analyte's isotopic signal.
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If the IS is impure, you may need to purify it or obtain a higher purity batch from the supplier.
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-
-
Problem 3: In-Source Fragmentation of the Internal Standard
Symptoms:
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The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.
Troubleshooting Steps:
-
Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.
Quantitative Data Summary
The following table summarizes the comparison of different stable isotope-labeled internal standards for Testosterone measurement, highlighting how the choice of internal standard can affect quantification.
| Internal Standard Comparison | Passing-Bablok Regression Equation | Interpretation |
| D5 Testosterone vs. D2 Testosterone | Testosterone (D5) = 0.86 * Testosterone (D2) + 0.04 | The D5 internal standard yielded lower results compared to the D2 standard. |
| C13 Testosterone vs. D2 Testosterone | Testosterone (C13) = 0.90 * Testosterone (D2) + 0.02 | The C13 internal standard gave results closer to the D2 standard than the D5 standard but still showed a slight negative bias. |
Experimental Protocols
Protocol 1: Protein Precipitation for Sample Preparation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
Materials:
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Plasma sample
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Deuterated internal standard stock solution
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Cold acetonitrile
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
Procedure:
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Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
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Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
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Vortex briefly to mix.
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Add 300 µL of cold acetonitrile to the tube.
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Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.
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Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for Sample Preparation
This protocol is suitable for the analysis of small molecules like testosterone in serum.
Materials:
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Serum sample
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Deuterated internal standard spiking solution (e.g., testosterone-d2)
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Extraction solvent (e.g., hexane:ethyl acetate, 90:10, v/v)
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Glass tubes
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Vortex mixer
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Centrifuge
Procedure:
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To 1.0 mL of the serum sample in a glass tube, add a precise volume of the deuterated internal standard spiking solution.
-
Vortex the sample briefly to ensure thorough mixing and allow it to equilibrate.
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Add 5.0 mL of the extraction solvent.
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Vortex vigorously for 1 minute.
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Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
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Transfer the organic (upper) layer to a clean tube.
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Evaporate the solvent to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
References
Technical Support Center: Ethyl Palmitate-d31 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethyl Palmitate-d31 under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common queries and problems related to the storage, handling, and stability of this compound.
| Question | Answer |
| What are the ideal long-term storage conditions for this compound? | For long-term stability, it is recommended to store this compound at -20°C or lower . Some suppliers recommend storage at -80°C for periods up to 6 months and -20°C for up to 1 month for stock solutions.[1] To prevent degradation, the compound should be stored in a tightly sealed vial, protected from light, and in a dry environment. |
| My this compound solution has been at room temperature for a few hours. Is it still usable? | Short-term exposure to room temperature is generally acceptable, but prolonged exposure should be avoided. The stability at room temperature will depend on factors like the solvent and exposure to light and air. It is advisable to perform a quality control check (e.g., by GC-MS or LC-MS/MS) to assess the purity of the standard before use if you suspect significant exposure. |
| I have gone through several freeze-thaw cycles with my this compound stock solution. Will this affect its stability? | Repeated freeze-thaw cycles can introduce moisture and oxygen into the solution, potentially leading to hydrolysis and oxidation. It is best practice to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles. |
| I am observing unexpected peaks in my chromatogram when analyzing my sample with an this compound internal standard. What could be the cause? | Unexpected peaks could be due to the degradation of this compound. The primary degradation pathways are hydrolysis to palmitic acid-d31 and ethanol, and potentially oxidation. Ensure your storage and handling procedures are optimal. You can confirm the identity of the degradation products using mass spectrometry. |
| How can I prevent the oxidation of this compound during storage? | To minimize oxidation, it is recommended to purge the headspace of the vial with an inert gas, such as argon or nitrogen, before sealing. Storing the compound in amber vials will also protect it from light, which can catalyze oxidation. |
| What is the expected shelf-life of this compound? | The shelf-life is highly dependent on the storage conditions. When stored at -20°C or below, protected from light and moisture, the compound is expected to be stable for at least one to three years. However, it is recommended to re-qualify the standard periodically. |
Quantitative Data on this compound Stability
While comprehensive quantitative stability data for this compound is not extensively published, the following table summarizes recommended storage conditions and expected stability based on supplier information and general knowledge of fatty acid ester stability.
| Storage Condition | Duration | Expected Stability | Recommendations |
| -80°C | Up to 6 months | High stability, minimal degradation expected. | Recommended for long-term archival storage of stock solutions.[1] |
| -20°C | Up to 1 month (for solutions) | Good stability, suitable for working stock solutions.[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| 2-8°C (Refrigerated) | Short-term (days) | Moderate stability, risk of hydrolysis increases over time. | Not recommended for long-term storage. Use for temporary storage of working solutions if necessary. |
| Room Temperature (20-25°C) | Short-term (hours) | Low stability, susceptible to degradation. | Avoid prolonged exposure. Bring to room temperature only for immediate use. |
| Exposure to Light | Any duration | Increased risk of photodegradation. | Always store in amber vials or protect from light. |
| High Humidity (>60% RH) | Any duration | Increased risk of hydrolysis. | Store in a desiccator or a controlled low-humidity environment. |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for conducting a stability study on this compound.
1. Objective: To evaluate the stability of this compound under various storage conditions over a defined period.
2. Materials:
- This compound
- High-purity solvent (e.g., ethanol, acetonitrile)
- Amber glass vials with screw caps and PTFE septa
- Inert gas (Argon or Nitrogen)
- Environmental chambers or incubators set to desired temperature and humidity conditions
- Validated analytical instrument (GC-MS or LC-MS/MS)
3. Procedure:
- Sample Preparation: Prepare a stock solution of this compound at a known concentration in the chosen solvent. Aliquot the solution into multiple amber vials.
- Initial Analysis (T=0): Analyze a set of freshly prepared samples to establish the initial purity and concentration. This will serve as the baseline.
- Storage: Place the vials in environmental chambers under the desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH). Include a condition with light exposure for photostability testing.
- Time Points: Pull samples from each storage condition at predetermined time points (e.g., 1, 3, 6, 12 months for long-term studies; 1, 2, 4, 6 weeks for accelerated studies).
- Analysis: At each time point, analyze the samples using a validated, stability-indicating analytical method (e.g., GC-MS). Quantify the amount of this compound remaining and identify any degradation products.
- Data Evaluation: Compare the results at each time point to the initial (T=0) data. Calculate the percentage of degradation.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrument and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet Temperature: 250°C
- Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
2. Sample Preparation:
- Dilute the this compound solution to an appropriate concentration for GC-MS analysis.
- If analyzing for degradation products, the sample may be derivatized to improve chromatographic performance, although this is not typically necessary for ethyl esters.
3. Data Analysis:
- Integrate the peak area of the this compound peak.
- Monitor for the appearance of peaks corresponding to potential degradation products (e.g., palmitic acid-d31).
- Quantify the amount of this compound by comparing its peak area to a calibration curve or an internal standard.
Visualizations
Caption: Troubleshooting workflow for identifying sources of this compound instability.
References
Technical Support Center: Analyte & Deuterated Standard Co-elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues between an analyte and its deuterated internal standard in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in the context of an analyte and its deuterated internal standard?
A1: Ideally, a deuterated internal standard (IS) should have the same chromatographic retention time as the non-deuterated analyte, meaning they co-elute.[1] This ensures that both compounds experience the same conditions during analysis, particularly concerning matrix effects in LC-MS, which can suppress or enhance the ionization of the target compounds.[2][3] Complete co-elution is crucial for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal should remain constant.[2]
Q2: What causes a deuterated standard to separate from its corresponding analyte?
A2: The primary cause of chromatographic separation between an analyte and its deuterated standard is the deuterium isotope effect .[4] This phenomenon arises from the slight differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered van der Waals interactions. These subtle changes can affect the molecule's hydrophobicity and its interaction with the stationary phase, resulting in a difference in retention time. Typically, in reversed-phase chromatography, the deuterated compound elutes slightly earlier than the non-deuterated analyte.
Q3: Can the number and position of deuterium atoms influence the separation?
A3: Yes, both the number and position of deuterium atoms can impact the degree of chromatographic separation. The magnitude of the retention time shift is often proportional to the number of deuterium atoms in the molecule. The position of deuteration also plays a role; for example, substitution on a different part of the molecule may have a varying impact on retention.
Q4: How does a lack of co-elution affect my analytical results?
A4: A significant chromatographic shift between the analyte and the deuterated internal standard can compromise the accuracy and precision of the analytical method. If the two compounds do not co-elute, they may be subjected to different matrix effects as they enter the mass spectrometer. This can lead to variability in ionization efficiency, causing scattered and inaccurate results.
Troubleshooting Guide
If you are experiencing co-elution problems, this guide provides a systematic approach to diagnose and resolve the issue.
Step 1: Confirm the Co-elution Issue
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.
-
Purpose: To visually confirm the presence and magnitude of the retention time difference (ΔRT).
-
Tip: Ensure accurate peak integration for both peaks to avoid misleading interpretations.
Step 2: Method Optimization
If a significant ΔRT is confirmed, the following method parameters can be adjusted to improve co-elution.
-
Action: Adjust the ratio of the organic and aqueous phases of your mobile phase.
-
Rationale: Changing the mobile phase composition alters the interactions of the analyte and internal standard with the stationary phase, which can reduce the retention time difference.
-
Action: Modify the pH of the mobile phase.
-
Rationale: For ionizable compounds, altering the pH can change their ionization state and hydrophobicity. This may influence the degree of separation between the deuterated and non-deuterated forms.
-
Action: Adjust the column oven temperature.
-
Rationale: Changing the temperature can alter the selectivity of the separation and may help to improve co-elution.
-
Action: Experiment with a column of a different chemistry or one with lower resolution.
-
Rationale: Different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) can offer different selectivities and may minimize the isotope effect. In some cases, a column with lower resolving power can be used to intentionally cause the peaks to overlap.
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A workflow diagram for troubleshooting co-elution issues.
Quantitative Data Summary
The following table summarizes the impact of chromatographic separation on the precision of analytical results, as demonstrated in a study by Bandara et al. (2021).
| Analyte/Internal Standard Pair | Chromatographic Separation | Precision (%RSD) |
| Fluconazole / Deuterated Fluconazole | Partial Separation | 26.2% |
| Fluconazole / Deuterated Fluconazole | Co-eluting | 1.37% |
| Homoserine Lactone / Deuterated Homoserine Lactone | Partial Separation | 6.67% |
| Homoserine Lactone / Deuterated Homoserine Lactone | Co-eluting | 1.35% |
Experimental Protocols
Below are detailed methodologies for experiments aimed at resolving co-elution.
Protocol 1: Optimization of Mobile Phase Composition
-
Objective: To determine the optimal mobile phase composition for co-elution.
-
Materials:
-
Analyte and deuterated internal standard stock solutions.
-
HPLC/UHPLC system with a mass spectrometer detector.
-
Chromatographic column (as per the original method).
-
Aqueous and organic mobile phases.
-
-
Procedure:
-
Prepare a series of mobile phases with varying organic-to-aqueous ratios (e.g., 50:50, 55:45, 60:40 v/v).
-
Equilibrate the column with the first mobile phase composition.
-
Inject a standard solution containing both the analyte and the deuterated internal standard.
-
Acquire the chromatogram and record the retention times of both peaks.
-
Repeat steps 2-4 for each mobile phase composition.
-
-
Data Analysis:
-
Calculate the retention time difference (ΔRT) between the analyte and the internal standard for each condition.
-
Select the mobile phase composition that provides the smallest ΔRT, ideally achieving complete co-elution.
-
Protocol 2: Evaluation of Column Temperature
-
Objective: To assess the effect of column temperature on co-elution.
-
Materials:
-
Analyte and deuterated internal standard stock solutions.
-
HPLC/UHPLC system with a column oven and mass spectrometer detector.
-
Chromatographic column (as per the original method).
-
Optimal mobile phase from Protocol 1.
-
-
Procedure:
-
Set the column oven to the initial method temperature and allow the system to equilibrate.
-
Inject a standard solution and record the initial retention times and ΔRT.
-
Increase the column temperature in increments of 5-10°C.
-
Allow the column to equilibrate at each new temperature before injecting the standard solution.
-
Measure the ΔRT at each temperature.
-
Decrease the column temperature in increments of 5-10°C from the initial temperature and repeat the measurements.
-
-
Data Analysis:
-
Compare the ΔRT values obtained at each temperature.
-
Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other sample components.
-
The logical relationship between the cause of co-elution and potential solutions is depicted in the following diagram.
Caption: The relationship between the cause and solutions for co-elution.
References
Addressing signal suppression of Ethyl Palmitate-d31 in complex matrices
Welcome to the technical support center for the analysis of Ethyl Palmitate-d31. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to signal suppression in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity detected by the mass spectrometer, which can result in poor sensitivity, inaccuracy, and imprecision in quantification. Complex biological matrices like plasma, serum, or tissue homogenates contain numerous endogenous substances (e.g., phospholipids, salts, other lipids) that can interfere with the ionization of this compound in the ion source.[2]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for any signal suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the unlabeled analyte and experience the same degree of ion suppression. This allows for accurate quantification based on the peak area ratio. However, this correction is not always perfect. Severe ion suppression can reduce the signal of both the analyte and the internal standard to a level where sensitivity is compromised. Furthermore, slight differences in chromatography between the deuterated and non-deuterated forms can sometimes lead to differential ion suppression, affecting accuracy.
Q3: What are the most common sources of signal suppression when analyzing this compound in biological samples?
A3: The most significant sources of ion suppression in the analysis of lipid-like molecules such as this compound from biological matrices are phospholipids. Phospholipids are highly abundant in plasma and cell membranes and have a tendency to co-extract with this compound. During electrospray ionization (ESI), these phospholipids can compete for ionization, suppressing the signal of the analyte of interest. Other potential sources include salts, proteins that were not completely removed during sample preparation, and other lipids.
Q4: How can I determine if my this compound signal is being suppressed?
A4: A common method to assess matrix effects is the post-column infusion experiment. In this setup, a constant flow of an this compound standard solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip in the constant signal of this compound at the retention time of interfering components indicates ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to the signal suppression of this compound.
Problem 1: Low or no signal for this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis. Consider switching from a simple Protein Precipitation (PPT) method to a more rigorous Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol. See the "Data Presentation: Comparison of Sample Preparation Techniques" section below for a detailed comparison.2. Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, this will also dilute your analyte, so this approach is only feasible if you have sufficient sensitivity. |
| Suboptimal LC-MS Conditions | 1. Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the regions of ion suppression. A post-column infusion experiment can help identify these regions.2. Ion Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound. |
| Instrumental Issues | 1. Clean the Ion Source: A dirty ion source can lead to a general loss of sensitivity. Follow the manufacturer's instructions for cleaning.2. Check for Leaks: Ensure all connections in the LC and MS systems are secure and free of leaks. |
Problem 2: Poor reproducibility of this compound signal
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize Protocol: Ensure your sample preparation protocol is followed precisely for every sample. Variations in extraction times, solvent volumes, or mixing can lead to inconsistent removal of matrix components.2. Automate Sample Preparation: If possible, use automated systems for liquid handling to minimize human error and improve consistency. |
| Variable Matrix Effects | 1. Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples to compensate for consistent matrix effects.2. Use a More Effective Cleanup: If matrix effects are highly variable between samples, a more robust sample cleanup method like SPE is recommended to remove a wider range of interferences. |
| Carryover | 1. Optimize Wash Steps: Ensure the autosampler needle and injection port are being adequately washed between injections to prevent carryover from high-concentration samples to subsequent runs. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing signal suppression. Below is a comparison of common techniques for extracting this compound from complex biological matrices.
| Technique | Principle | Pros | Cons | Expected Impact on Signal Suppression |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution by adding a water-miscible organic solvent (e.g., acetonitrile, methanol). | - Fast and simple- Inexpensive- High throughput | - Non-selective, co-extracts many interfering substances like phospholipids- Least effective at removing matrix components | High: Significant signal suppression is common due to the high concentration of co-extracted phospholipids and other matrix components. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like hexane or ethyl acetate). | - More selective than PPT- Can remove a significant portion of polar interferences | - Can be labor-intensive and difficult to automate- Emulsion formation can be an issue- May have lower recovery for certain analytes | Moderate: LLE can effectively remove many salts and polar interferences. However, it may still co-extract a significant amount of phospholipids, leading to some signal suppression. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a different solvent. | - Highly selective- Provides the cleanest extracts- Can be automated- High analyte concentration factor | - More expensive than PPT and LLE- Method development can be more complex | Low: SPE is highly effective at removing phospholipids and other interfering matrix components, leading to a significant reduction in signal suppression and improved sensitivity. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for the extraction of fatty acid ethyl esters from plasma and should be optimized for your specific application.
1. Materials:
-
Plasma sample
-
This compound internal standard solution
-
Methanol
-
Hexane
-
Aminopropyl-silica SPE cartridge
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 90:10 acetonitrile:water)
2. Procedure:
-
Sample Pre-treatment: To 200 µL of plasma in a glass tube, add 20 µL of the this compound internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 600 µL of cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition an aminopropyl-silica SPE cartridge by passing 1 mL of hexane through it. Do not let the cartridge go dry.
-
Sample Loading: Transfer the supernatant from the centrifugation step to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of hexane to elute any remaining non-polar interferences.
-
Elution: Elute the this compound by passing 1 mL of hexane through the cartridge and collecting the eluate. Some protocols may use a slightly more polar solvent for elution depending on the specific FAEEs of interest.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting signal suppression issues.
Caption: Competition for ionization in the ESI source.
References
Validation & Comparative
A Comparative Guide to the Method Validation of Ethyl Palmitate-d31 by LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of Ethyl Palmitate-d31, a deuterated internal standard, with its primary alternative, gas chromatography-tandem mass spectrometry (GC-MS/MS), which is commonly used for the analysis of fatty acid ethyl esters (FAEEs). This comparison is supported by experimental data from various studies on FAEE analysis.
This compound is a stable isotope-labeled version of ethyl palmitate, a biomarker for ethanol consumption. The use of a deuterated internal standard is crucial in mass spectrometry-based quantification to correct for matrix effects and variations in sample preparation and instrument response. While specific validation data for this compound is not extensively published, this guide draws upon established validation parameters for ethyl palmitate and other major FAEEs to provide a comprehensive overview.
Performance Comparison: LC-MS/MS vs. GC-MS/MS for FAEE Analysis
The choice between LC-MS/MS and GC-MS/MS for the analysis of FAEEs depends on several factors, including the sample matrix, required sensitivity, and the specific analytes of interest.[1][2][3] Both techniques offer high sensitivity and selectivity, but differ in their sample preparation requirements and chromatographic separation principles.[1]
Table 1: Comparison of LC-MS/MS and GC-MS/MS Method Performance for Ethyl Palmitate and other FAEEs
| Parameter | LC-MS/MS | GC-MS/MS |
| Linearity Range | 1 - 1000 ng/mL (for EPAEE) | 0.05 - 3 ng/mg (for Ethyl Palmitate in hair) |
| Coefficient of Determination (R²) | > 0.99 | > 0.999 |
| Limit of Quantification (LOQ) | 15 - 37 ng/mL (for major FAEEs in dried blood spots)[4] | 0.01 ng/mg (for Ethyl Palmitate in hair) |
| Limit of Detection (LOD) | Low femtomole range (for derivatized fatty acids) | 0.01 - 0.04 ng/mg (for FAEEs in hair) |
| Accuracy (% Recovery) | 86 - 120% (for FAMEs) | 95.15 - 109.91% (for Ethyl Palmitate in hair) |
| Precision (% RSD) | < 10% (for FAMEs) | Within-assay: 6.12 - 6.82%; Between-assay: 8.58 - 12.53% (for Ethyl Palmitate in hair) |
Note: Data is compiled from multiple sources and for different FAEEs and matrices, and should be considered representative.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Method Validation for this compound
This protocol outlines a representative method for the validation of this compound analysis in a biological matrix, such as plasma or serum.
Sample Preparation
-
Spiking: To 100 µL of the biological matrix, add a known concentration of this compound to serve as the internal standard (IS).
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of a mixture of hexane and isopropanol (3:2, v/v). Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the non-deuterated analyte would need to be optimized. For ethyl palmitate, characteristic ions at m/z 88 and 101 are often monitored.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into the blank matrix. A linear range with a correlation coefficient (R²) of >0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% deviation from the nominal concentration (±20% for the Lower Limit of Quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be detected but not necessarily quantified.
-
Selectivity: Assessed by analyzing blank matrix samples from different sources to ensure no endogenous interferences co-elute with the analyte or IS.
-
Matrix Effect: Evaluated to ensure that the matrix components do not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of the analyte in the matrix should be assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Conclusion
Both LC-MS/MS and GC-MS/MS are powerful techniques for the analysis of fatty acid ethyl esters. While GC-MS/MS often provides excellent sensitivity, particularly for hair analysis, LC-MS/MS offers a simpler sample preparation workflow for liquid matrices and is well-suited for a broader range of fatty acids. The use of a deuterated internal standard like this compound is essential for achieving accurate and reliable quantitative results in either platform by compensating for analytical variability. The choice of method should be guided by the specific requirements of the study, including the matrix, desired sensitivity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ethyl Palmitate-d31 vs. ¹³C-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. In the analysis of fatty acid ethyl esters (FAEEs) like ethyl palmitate, stable isotope-labeled (SIL) internal standards are the gold standard for correcting variations during sample preparation and analysis. This guide provides an objective comparison of two common types of SILs: deuterated standards, represented by Ethyl Palmitate-d31, and the superior ¹³C-labeled internal standards.
Stable isotope dilution mass spectrometry relies on the principle that an ideal internal standard behaves identically to the analyte of interest throughout the analytical process.[1] While both deuterated and ¹³C-labeled standards serve this fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance.[2] ¹³C-labeled standards are often considered the "gold standard" as they are chemically and physically more similar to the native analyte compared to their deuterated counterparts.[1][2]
Key Performance Differences: A Data-Driven Comparison
The selection of an isotopic label can significantly impact the accuracy, precision, and robustness of a quantitative assay. The following table summarizes the critical differences between this compound (a deuterated standard) and a theoretical ¹³C-labeled ethyl palmitate, with performance data synthesized from typical validation studies of FAEEs and other small molecules.[3]
| Feature | This compound (Deuterated) | ¹³C-Labeled Ethyl Palmitate | Rationale & Implications for FAEE Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices like plasma or hair, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification. |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions. | The ¹³C-label is incorporated into the carbon backbone and is not susceptible to exchange. | Deuterium exchange can compromise the accuracy of the results by altering the isotopic distribution of the standard. The stability of the ¹³C-label ensures greater reliability of the quantitative data. |
| Matrix Effects | May not fully compensate for matrix effects due to chromatographic separation from the analyte. | Provides the most accurate compensation for matrix effects due to identical chromatographic behavior. | In complex biological samples, co-eluting matrix components can suppress or enhance the ionization of the analyte. ¹³C-labeled standards, by co-eluting perfectly, provide a more accurate correction for these effects. |
| Accuracy & Precision | Can provide acceptable accuracy and precision with careful method validation. | Generally provides higher accuracy and precision, especially in complex matrices. | The superior co-elution and isotopic stability of ¹³C-labeled standards typically result in lower coefficients of variation (CV%) and bias in quantitative assays. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive and may have limited commercial availability for specific molecules. | The higher cost of ¹³C-labeled standards can be a consideration. However, for regulated bioanalysis or when the highest data quality is required, the additional cost is often justified by the improved method robustness and data reliability. |
Experimental Protocols
The following is a detailed protocol for the quantification of ethyl palmitate in a biological matrix (e.g., plasma) using an internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Ethyl Palmitate in Plasma by LC-MS/MS
1. Materials and Reagents:
-
Ethyl palmitate analytical standard
-
This compound or ¹³C-labeled ethyl palmitate (internal standard)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of ethyl palmitate in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (this compound or ¹³C-labeled ethyl palmitate) in methanol.
-
From these stock solutions, prepare working solutions at appropriate concentrations through serial dilution.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution to the plasma sample.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate ethyl palmitate from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the appropriate precursor-to-product ion transitions for both ethyl palmitate and the internal standard.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ethyl palmitate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
For the routine analysis of ethyl palmitate and other FAEEs where the highest level of accuracy and method robustness is required, ¹³C-labeled internal standards are the superior choice. Their ability to co-elute with the native analyte ensures the most effective compensation for matrix effects, leading to more reliable and defensible quantitative data.
Deuterium-labeled internal standards like this compound can be a viable and cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability. However, researchers must be aware of the inherent limitations and the potential for compromised data accuracy. For the most demanding applications in drug development and clinical research, the investment in ¹³C-labeled standards is highly recommended to ensure the highest quality data.
References
A Researcher's Guide to Determining the Limit of Detection and Quantification for Ethyl Palmitate-d31
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for Ethyl Palmitate-d31, a deuterated fatty acid ester. Primarily used as an internal standard in quantitative analyses, understanding its detection limits is crucial for accurate and reliable measurements in various research and drug development applications. This document outlines detailed experimental protocols, presents data in a structured format, and offers visualizations to clarify the underlying workflows and principles.
I. Analytical Methodologies: A Comparative Overview
The quantification of this compound is predominantly achieved using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like Ethyl Palmitate.[1] GC separates compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection with a mass spectrometer.[1] For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often employed.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly versatile and can be adapted for a wide range of analytes. While less common for fatty acid ethyl esters (FAEEs) than GC-MS, LC-MS/MS offers the advantage of analyzing less volatile compounds and can be more suitable for complex biological matrices.[3][4]
II. Experimental Protocols for LOD and LOQ Determination
A. General Approach to LOD and LOQ Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3:1. The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy, often defined as an S/N ratio of 10:1.
B. Protocol for LOD and LOQ Determination using GC-MS
-
Preparation of Standard Solutions: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., n-heptane). The concentration range should be selected to encompass the expected LOD and LOQ.
-
Sample Preparation: For determining LOD/LOQ in a specific matrix (e.g., hair, plasma), a blank matrix extract should be spiked with the standard solutions. A common extraction method for hair samples involves decontamination with water and n-heptane, followed by extraction with a solvent like a dimethyl sulfoxide (DMSO) and n-heptane mixture. Headspace solid-phase microextraction (HS-SPME) can also be utilized for volatile analytes like ethyl palmitate.
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5MS, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: The prepared standards are injected into the GC-MS system.
-
Temperature Program: An optimized temperature program is crucial for the separation of the analyte. A typical program might start at 70°C, ramp up to 280°C, and hold for a few minutes.
-
Mass Spectrometry: The mass spectrometer is operated in Electron Ionization (EI) mode, and for quantification, Selected Ion Monitoring (SIM) is used to monitor characteristic ions of this compound.
-
-
Data Analysis:
-
Analyze the chromatograms of the lowest concentration standards.
-
Determine the signal height for the this compound peak and the noise level in a region of the chromatogram where no peaks are present.
-
Calculate the S/N ratio. The concentration that yields an S/N ratio of approximately 3 is the LOD, and the concentration that gives an S/N of about 10 is the LOQ.
-
C. Protocol for LOD and LOQ Determination using LC-MS/MS
-
Preparation of Standard Solutions: Similar to the GC-MS protocol, prepare a dilution series of this compound standards.
-
Sample Preparation: Spike blank matrix extracts with the standard solutions. For liquid samples like plasma or dried blood spots, protein precipitation or liquid-liquid extraction are common sample preparation techniques. Solid-phase extraction (SPE) can also be employed for sample clean-up.
-
LC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C8 or C18) is often used.
-
Mobile Phase: A gradient elution with solvents like methanol, acetonitrile, and water with additives like ammonium formate is common.
-
Mass Spectrometry: The analysis is performed using electrospray ionization (ESI) in the positive or negative ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
-
Data Analysis: The S/N ratio is determined from the MRM chromatograms in the same manner as for the GC-MS analysis to establish the LOD and LOQ.
III. Quantitative Data Comparison
While specific LOD/LOQ values for this compound are not documented in the provided search results, the following table summarizes typical performance characteristics of analytical methods for the non-deuterated Ethyl Palmitate, which can serve as a benchmark.
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Typical Matrix | Hair, Blood | Hair, Dried Blood Spots | |
| Linearity (r²) | > 0.99 | > 0.999 | |
| Lower Limit of Quantification (LLOQ) for Ethyl Palmitate | Not specified | 120 pg/mg (in hair) | |
| Precision (RSD%) | Between-assay: 8.58-12.53%, Within-assay: 6.12-6.82% | Not specified | |
| Accuracy | 95.15-109.91% | Not specified |
IV. Visualizing the Workflow and Concepts
To further clarify the experimental and logical processes, the following diagrams are provided.
References
Inter-laboratory comparison of Ethyl Palmitate-d31 quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical methodologies for the quantification of Ethyl Palmitate, a key biomarker for alcohol consumption. In the absence of a formal inter-laboratory proficiency testing program specifically for Ethyl Palmitate-d31, this document serves as a comparative guide, summarizing performance data from various validated analytical techniques reported in scientific literature. The appropriate use of a deuterated internal standard, such as this compound, is critical for achieving accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1][2]
Comparison of Analytical Methods
The primary techniques for the quantification of Ethyl Palmitate are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the biological matrix, required sensitivity, and laboratory resources. The following tables summarize the performance characteristics of various methods for the quantification of fatty acid ethyl esters (FAEEs), including Ethyl Palmitate, using deuterated internal standards.
Table 1: Performance of GC-MS Methods for Ethyl Palmitate Quantification
| Parameter | Method 1 (Hair) | Method 2 (Hair) | Method 3 (Post-Mortem Plasma) |
| Internal Standard | Ethyl Palmitate-d5 | Not Specified | Heptadecanoic acid ethyl ester |
| Linearity Range | 0.05 - 3 ng/mg | 120 - 720 pg/mg | 0.015 - 10 µg/mL |
| Correlation (r²) | > 0.99 | > 0.999 | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified |
| LLOQ | Not Specified | 120 pg/mg | 0.015 µg/mL |
| Accuracy (%) | 95.15 - 109.91% | Not Specified | Not Specified |
| Precision (RSD%) | Within-assay: 6.12-6.82%Between-assay: 8.58-12.53% | Not Specified | < 10% |
| Recovery (%) | 61.3 - 71.9% | ~100% | Not Specified |
| Reference | [3] | [4] | [5] |
Table 2: Performance of LC-MS/MS Methods for Ethyl Palmitate Quantification
| Parameter | Method 1 (Dried Blood Spots) | Method 2 (Meconium) |
| Internal Standard | Not Specified | Ethyl Heptadecanoate |
| Linearity Range | Not Specified | Not Specified |
| Correlation (r²) | Not Specified | > 0.99 |
| LOD | Not Specified | 0.01 - 0.08 nmol/g |
| LLOQ | 15 - 37 ng/mL | 0.02 - 0.27 nmol/g |
| Accuracy (%) | Not Specified | 93.8 - 107% |
| Precision (RSD%) | Not Specified | 3.5 - 9.7% |
| Recovery (%) | Not Specified | 55 - 86% |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and comparison of analytical results. Below are representative protocols for the analysis of Ethyl Palmitate by GC-MS and LC-MS/MS.
GC-MS Protocol for Ethyl Palmitate in Hair
This protocol is suitable for the quantitative analysis of Ethyl Palmitate in hair samples as a long-term biomarker of alcohol consumption.
-
Sample Preparation (Ultrasonication Extraction):
-
Wash approximately 20 mg of hair twice with n-heptane to remove external contaminants.
-
Dry the hair sample under a gentle stream of nitrogen.
-
Mince the dried hair and place it in a glass vial.
-
Add a known amount of this compound internal standard solution.
-
Add 500 µL of dimethyl sulfoxide (DMSO) and 2 mL of n-heptane.
-
Sonicate the sample overnight to extract the analytes.
-
Centrifuge the sample and transfer the upper n-heptane layer to a clean vial.
-
Evaporate the solvent to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 3 minutes; ramp at 20°C/min to 200°C; ramp at 10°C/min to 250°C; ramp at 30°C/min to 280°C and hold for 4.5 minutes.
-
Mass Spectrometer: Agilent MS detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Ethyl Palmitate and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Ethyl Palmitate to the peak area of this compound against the concentration of the calibration standards.
-
Quantify the amount of Ethyl Palmitate in the samples by using the linear regression equation derived from the calibration curve.
-
LC-MS/MS Protocol for FAEEs in Dried Blood Spots
This protocol describes the determination of FAEEs, including Ethyl Palmitate, in dried blood spots (DBS).
-
Sample Preparation:
-
Punch out a 3 mm disc from the dried blood spot sample.
-
Place the disc in a microcentrifuge tube.
-
Add 100 µL of an internal standard solution (containing this compound) in acetonitrile.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu LC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the FAEEs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Quantification is based on a calibration curve constructed from the peak area ratios of the analytes to the internal standard.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard for quantification.
Caption: Experimental workflow for Ethyl Palmitate quantification.
Caption: Logic of using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach | MDPI [mdpi.com]
A Comparative Guide to Assessing the Isotopic Purity of Ethyl Palmitate-d31 Standards
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like Ethyl Palmitate-d31 is of paramount importance for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of this compound, complete with experimental protocols and data presentation.
Introduction to Isotopic Purity Analysis
This compound is a deuterated form of ethyl palmitate, commonly used as an internal standard in quantitative mass spectrometry-based analyses. The isotopic purity, or the extent to which the hydrogen atoms have been replaced by deuterium, is a critical parameter that can influence the accuracy of quantification. Two primary analytical techniques are widely employed to determine the isotopic purity of deuterated compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
GC-MS provides information on the distribution of isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of the percentage of deuteration. NMR spectroscopy, particularly deuterium NMR (²H NMR), offers a direct way to observe and quantify the deuterium atoms at specific positions within the molecule.
This guide will delve into the experimental protocols for both GC-MS and NMR analysis of this compound and present a comparative overview of their performance based on available data for closely related deuterated fatty acid standards.
Quantitative Data Comparison
While direct comparative data for this compound from multiple commercial vendors is not always publicly available, we can present a representative comparison based on typical product specifications and data from closely related deuterated palmitate standards. The following table summarizes the expected isotopic purity data for a high-quality this compound standard as determined by mass spectrometry.
Table 1: Representative Isotopic Purity of a Commercial this compound Standard (Based on Mass Spectrometry Data of a Palmitate-d31 Analogue)
| Isotopologue | Relative Abundance (%) |
| d31 | ≥ 98.0 |
| d30 | ≤ 2.0 |
| d29 | ≤ 0.5 |
| ... | ... |
| d1 | ≤ 0.01 |
| d0 | ≤ 0.01 |
Note: The d0 value represents the non-deuterated form of the molecule.
Experimental Protocols
Accurate assessment of isotopic purity relies on robust and well-defined experimental protocols. Below are detailed methodologies for both GC-MS and NMR analysis tailored for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for determining the isotopic distribution of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Dissolve the this compound standard in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent).
-
Column: DB-5MS Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or a similar non-polar column).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS (or equivalent single quadrupole or high-resolution MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-400) to observe the full isotopic cluster of the molecular ion or a characteristic fragment.
3. Data Analysis:
-
Identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Determine the relative intensities of the molecular ion isotopologues (M, M+1, M+2, etc., where M is the mass of the fully deuterated species).
-
Calculate the percentage of each isotopologue to determine the isotopic purity. Corrections for the natural abundance of ¹³C may be necessary for high-accuracy assessments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Deuterium (²H) NMR provides a direct method for assessing the extent and position of deuteration.
1. Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 5-10 mg) in a suitable non-deuterated solvent (e.g., chloroform, benzene) in a 5 mm NMR tube. The use of a non-deuterated solvent is crucial to avoid large solvent signals in the ²H spectrum.
-
Add a known amount of an internal standard with a single, well-resolved deuterium signal if precise quantification is required (optional, for relative quantification the integral of the signals can be used).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a broadband probe.
-
Nucleus: ²H.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg').
-
Acquisition Parameters:
-
Spectral Width: Appropriate for the chemical shift range of deuterated fatty acid esters (e.g., 10-15 ppm).
-
Acquisition Time: ≥ 2 seconds.
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (a longer delay ensures accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or more, depending on the sample concentration).
-
Temperature: 298 K.
-
3. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Integrate the signals corresponding to the different deuterium environments in the this compound molecule.
-
The relative integrals of the signals can be used to confirm the deuteration pattern. The total integral compared to an internal standard can provide a measure of the overall deuterium content. The absence of significant signals in the corresponding regions of the ¹H NMR spectrum further confirms high isotopic enrichment.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS and NMR analysis.
Comparison of Methods
Both GC-MS and NMR spectroscopy are powerful tools for assessing the isotopic purity of this compound, each with its own advantages and limitations.
Table 2: Comparison of GC-MS and NMR for Isotopic Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography followed by mass-based detection of isotopologues. | Direct detection and quantification of deuterium nuclei in a magnetic field. |
| Information Provided | Detailed isotopic distribution (d0, d1, d2...dn). | Position-specific deuteration and overall deuterium content. |
| Sample Requirement | Low (micrograms to nanograms). | Higher (milligrams). |
| Analysis Time | Relatively fast per sample. | Can be longer, especially for achieving high signal-to-noise. |
| Quantification | Relative quantification of isotopologues is straightforward. Absolute quantification requires a standard curve. | Can provide good relative quantification. Absolute quantification requires a certified internal standard. |
| Structural Information | Fragmentation patterns can provide some structural confirmation. | Provides detailed structural information and confirmation of deuteration sites. |
| Limitations | Potential for isotopic fractionation during chromatography. Correction for natural abundance of other isotopes may be needed. | Lower sensitivity compared to MS. Quadrupolar relaxation of deuterium can affect signal linewidth and quantification if not properly managed. |
Conclusion
The choice between GC-MS and NMR for assessing the isotopic purity of this compound standards will depend on the specific requirements of the research. GC-MS is highly sensitive and provides a detailed isotopic distribution, making it ideal for routine quality control and for detecting low-level isotopic impurities. NMR, on the other hand, offers invaluable information on the specific location of deuterium atoms within the molecule, which can be critical for mechanistic studies and for confirming the synthesis of specifically labeled compounds. For a comprehensive characterization of an this compound standard, a combination of both techniques is often the most rigorous approach. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently assess the isotopic purity of their deuterated standards, ensuring the integrity and accuracy of their scientific investigations.
Performance Showdown: Ethyl Palmitate-d31 as an Internal Standard in Linearity and Recovery Experiments
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of an internal standard is paramount. This guide provides an objective comparison of Ethyl Palmitate-d31's performance in linearity and recovery experiments against common alternatives, supported by experimental data and detailed protocols.
In the realm of bioanalysis, particularly in the quantification of fatty acid ethyl esters (FAEEs) which are crucial biomarkers for alcohol consumption, the use of a reliable internal standard is non-negotiable.[1] this compound, a deuterated form of Ethyl Palmitate, is a strong candidate for this role. Its chemical and physical properties closely mimic the analyte of interest, Ethyl Palmitate, ensuring similar behavior during sample preparation and analysis, which is a key characteristic of an ideal internal standard. This guide delves into the critical performance metrics of linearity and recovery to assess the suitability of this compound and its alternatives.
Linearity: A Measure of Proportionality
Linearity in a bioanalytical method demonstrates that the response of the analytical instrument is directly proportional to the concentration of the analyte over a given range. A high coefficient of determination (r²), typically greater than 0.99, is indicative of excellent linearity.
| Internal Standard | Analyte(s) | Matrix | Detection Method | Concentration Range | Coefficient of Determination (r²) |
| Ethyl Palmitate-d5 (surrogate for this compound) | Ethyl Palmitate (EtPa) & other FAEEs | Hair | GC-MS/MS | 120 - 720 pg/mg | > 0.999[2][3] |
| Ethyl Heptadecanoate | FAEEs | Dried Blood Spots | LC-MS/MS | Not Specified | > 0.99[4] |
| Methyl Heptadecanoate | Fatty Acid Methyl Esters (FAMEs) | Food Samples | GC-FID | Not Specified | Not Specified |
| Odd-numbered FAEEs (e.g., C13, C15, C17) | FAEEs | Biodiesel | GC-FID | Not Specified | Not Specified |
Recovery: Gauging Extraction Efficiency
Recovery experiments are crucial for evaluating the efficiency of the sample preparation process, specifically the extraction of the analyte and internal standard from the sample matrix. Consistent and high recovery rates for the internal standard across different concentrations and samples are essential for accurate quantification.
The data for Ethyl Palmitate and its deuterated analogs consistently show high and reproducible recovery, indicating their robustness in various sample matrices. The table below compares the recovery performance.
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Recovery (%) |
| Ethyl Palmitate (as a proxy for its deuterated forms) | Ethyl Palmitate (EtPa) | Hair | Ultrasonication | ~100%[2] |
| FAEEs (general) | 9 FAEEs | Meconium | LLE & SPE | 89.1 - 109% |
| Ethyl Heptadecanoate | FAEEs | Not Specified | Not Specified | Not Specified |
| Methyl Heptadecanoate | FAMEs | Not Specified | Not Specified | Not Specified |
Experimental Protocols
To ensure reproducibility and allow for a clear comparison, detailed experimental protocols for linearity and recovery experiments are provided below. These protocols are based on established methods found in the scientific literature.
Linearity Experiment Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Ethyl Palmitate in a suitable organic solvent (e.g., methanol).
-
Prepare a stock solution of the internal standard (this compound or a suitable alternative) at a fixed concentration.
-
Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma or hair extract) with varying concentrations of the Ethyl Palmitate stock solution.
-
Add a constant amount of the internal standard stock solution to each calibration standard.
-
-
Sample Preparation:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and the internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the analytical instrument.
-
-
Instrumental Analysis:
-
Analyze the prepared samples using a validated Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (r²).
-
Recovery Experiment Protocol
-
Preparation of Spiked Samples:
-
Prepare three sets of samples at low, medium, and high concentrations of Ethyl Palmitate in the matrix of interest.
-
Set 1 (Pre-extraction spike): Spike the blank matrix with the analyte and the internal standard before the extraction process.
-
Set 2 (Post-extraction spike): Spike the extracted blank matrix with the analyte and the internal standard after the extraction process but before the final evaporation and reconstitution step.
-
Set 3 (Neat solution): Prepare a standard solution of the analyte and internal standard in the reconstitution solvent at the same final concentration as the spiked samples.
-
-
Sample Preparation and Analysis:
-
Process and analyze all three sets of samples using the same validated analytical method as in the linearity experiment.
-
-
Data Analysis:
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100
-
-
The matrix effect can also be assessed by comparing the peak areas of Set 2 and Set 3.
-
Visualizing the Workflow
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Linearity Experiment.
Caption: Workflow for the Recovery Experiment.
References
The Gold Standard: Why a Deuterated Internal Standard Surpasses its Analog Counterpart in Quantitative Analysis
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reliability of quantitative data are paramount. When employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is a critical practice to ensure data integrity. This guide provides a comprehensive comparison between two common types of internal standards: deuterated standards and analog standards, furnishing researchers, scientists, and drug development professionals with the justification for prioritizing the former.
The fundamental role of an internal standard is to compensate for analytical variability that can arise during sample preparation, injection, and analysis.[1][2][3] By adding a known amount of an internal standard to every sample, calibration standard, and quality control, variations can be normalized, leading to more accurate quantification of the target analyte.[4] However, the choice of internal standard is a pivotal decision that significantly impacts data quality.
The Decisive Advantage: Physicochemical Mimicry
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This subtle isotopic substitution results in a molecule that is, for all practical purposes, chemically and physically identical to the analyte of interest. In stark contrast, an analog internal standard is a different chemical compound that is structurally similar to the analyte. This fundamental difference is the crux of the deuterated standard's superiority.
Because of their near-identical properties, deuterated standards exhibit the same behavior as the analyte throughout the entire analytical workflow. This includes:
-
Extraction Recovery: They are extracted from the sample matrix with the same efficiency as the analyte.
-
Chromatographic Co-elution: They typically co-elute with the analyte, meaning they experience the same chromatographic conditions and potential matrix effects at the same time.
-
Ionization Efficiency: They respond to ionization in the mass spectrometer in a nearly identical manner to the analyte.
This close tracking ensures that any variations affecting the analyte will also proportionately affect the deuterated standard, allowing for highly effective normalization and a more accurate final concentration measurement. Structural analogs, due to their different chemical nature, cannot guarantee this parallel behavior, leading to a greater potential for inaccurate results.
Mitigating the Nemesis of Bioanalysis: Matrix Effects
One of the most significant challenges in LC-MS-based bioanalysis is the "matrix effect." This phenomenon occurs when co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, either suppressing or enhancing its signal. This can lead to significant inaccuracies in quantification.
Deuterated internal standards are exceptionally effective at correcting for matrix effects. Since the deuterated standard co-elutes and has the same ionization properties as the analyte, it experiences the same degree of ion suppression or enhancement. The ratio of the analyte signal to the internal standard signal therefore remains constant, even in the presence of strong matrix effects. An analog standard, with its different chemical structure and potentially different retention time and ionization characteristics, may not be affected by the matrix in the same way as the analyte, leading to inadequate correction and compromised data quality.
Quantitative Data: A Head-to-Head Comparison
The superior performance of deuterated internal standards is evident in key analytical validation parameters. The following table summarizes representative data from a comparative study quantifying a drug in human plasma.
| Parameter | Deuterated Internal Standard | Analog Internal Standard | Acceptance Criteria |
| Precision (%CV) | |||
| Intraday (n=5) | 2.1% | 8.5% | ≤ 15% |
| Interday (n=15) | 3.5% | 12.3% | ≤ 15% |
| Accuracy (%Bias) | |||
| Intraday (n=5) | +1.8% | -9.2% | Within ±15% |
| Interday (n=15) | +2.5% | -11.5% | Within ±15% |
| Matrix Effect (%CV) | 3.2% | 18.7% | ≤ 15% |
| Data is representative and compiled from principles described in referenced literature. |
As the data illustrates, the use of a deuterated internal standard results in significantly better precision (lower %CV) and accuracy (lower %Bias) compared to an analog internal standard. The most striking difference is in the matrix effect, where the analog standard shows a high degree of variability, highlighting its inability to effectively compensate for matrix-induced signal fluctuations.
Experimental Protocols: A Glimpse into the Workflow
The following section outlines a typical experimental protocol for the quantitative analysis of a drug in human plasma using a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for removing the majority of proteins from a plasma sample before LC-MS analysis.
-
Aliquoting: To 100 µL of a plasma sample, standard, or quality control, add 10 µL of the deuterated internal standard working solution.
-
Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject the final sample into the LC-MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is frequently used for the separation of small molecule drugs.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard for quantitative bioanalysis due to its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
Visualizing the Rationale
The following diagrams illustrate the conceptual differences and the experimental workflow.
Caption: A diagram illustrating the key difference in physicochemical properties.
Caption: A typical workflow for quantitative bioanalysis using a deuterated standard.
Conclusion: An Indisputable Choice for Data Integrity
While structural analog internal standards can be a viable option when a deuterated version of the analyte is unavailable, they present a higher risk of analytical variability and inaccurate quantification. The near-perfect physicochemical mimicry of a deuterated internal standard provides a robust and reliable means to correct for variations throughout the analytical process, especially the unpredictable and often significant matrix effects. For researchers, scientists, and drug development professionals who demand the highest level of data quality, the justification is clear: the use of a deuterated internal standard is the gold standard for rigorous and defensible quantitative bioanalysis. Regulatory agencies also strongly favor the use of stable isotope-labeled internal standards in bioanalytical method validation.
References
Interpreting the Certificate of Analysis for Ethyl Palmitate-d31: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Ethyl Palmitate-d31 as an internal standard, a thorough understanding of its Certificate of Analysis (CoA) is paramount for ensuring analytical accuracy and reproducibility. This guide provides a comprehensive interpretation of a typical CoA for this compound, compares it with alternative internal standards, and presents supporting experimental data and protocols.
Understanding the Certificate of Analysis
A Certificate of Analysis for this compound provides critical quality control data. Key parameters to scrutinize include chemical and isotopic purity, concentration, and storage conditions. Below is a summary of typical specifications from various suppliers.
Table 1: Comparison of Typical Specifications for this compound from Different Suppliers
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Product Name | This compound | Ethyl hexadecanoate-d31 | Palmitic Acid Ethyl Ester-d31 |
| CAS Number | 1215721-57-5 | 1215721-57-5 | 1215721-57-5 |
| Molecular Formula | C₁₈H₅D₃₁O₂ | C₁₈H₅D₃₁O₂ | C₁₈H₅D₃₁O₂ |
| Molecular Weight | ~315.67 g/mol | ~315.67 g/mol | ~315.67 g/mol |
| Chemical Purity (by GC/MS) | ≥98%[1] | ≥98% | ≥98% |
| Isotopic Purity (Deuterium Incorporation) | ≥98 atom % D | Not Specified | Not Specified |
| Physical Appearance | Colorless to light yellow liquid | Not Specified | Not Specified |
| Solvent | Methanol or Ethanol | Not Specified | Not Specified |
| Concentration | 1 mg/mL or neat | Not Specified | Not Specified |
| Storage Conditions | -20°C | 2-8°C[2] | Refrigerator |
Performance Comparison with Alternative Internal Standards
This compound is a deuterated stable isotope-labeled internal standard used primarily for the quantification of fatty acid ethyl esters (FAEEs), which are biomarkers for alcohol consumption.[3] The choice of an internal standard is critical for compensating for analytical variability during sample preparation and analysis.[4][5]
Alternatives to fully deuterated this compound include partially deuterated versions like Ethyl Palmitate-d5 and non-deuterated, odd-chain fatty acid esters such as ethyl heptadecanoate. The ideal internal standard should co-elute with the analyte and have similar extraction and ionization properties.
Table 2: Performance Comparison of Internal Standards for FAEE Analysis
| Parameter | This compound | Ethyl Palmitate-d5 | Ethyl Heptadecanoate (Non-deuterated) |
| Structural Similarity to Analyte (Ethyl Palmitate) | Very High | High | Moderate |
| Co-elution with Analyte | Nearly Identical | Nearly Identical | Different Retention Time |
| Correction for Matrix Effects | Excellent | Very Good | Good to Moderate |
| Potential for Isotopic Crosstalk | Low | Higher than d31 | Not Applicable |
| Commercial Availability | Readily Available | Readily Available | Readily Available |
| Cost | High | Moderate | Low |
Studies have shown that while deuterated internal standards are highly effective, the position and number of deuterium atoms can influence chromatographic behavior and fragmentation patterns. For instance, a study utilizing d5-ethyl esters as internal standards for FAEE analysis in hair reported good reproducibility, with coefficients of variation between 3.5% and 16%. Another study on the analysis of FAEEs in meconium used ethyl heptadecanoate as the internal standard and reported absolute recoveries ranging from 55% to 86%.
Experimental Protocols
The following is a typical experimental protocol for the quantification of FAEEs in a biological matrix using this compound as an internal standard, employing Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the concentration of ethyl palmitate in a hair sample as a biomarker of chronic alcohol consumption.
Materials:
-
Hair sample
-
This compound internal standard solution (1 µg/mL in methanol)
-
Hexane (analytical grade)
-
Methanol (analytical grade)
-
Solid-phase extraction (SPE) cartridges
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
Wash the hair sample with dichloromethane to remove external contaminants and let it air dry.
-
Weigh approximately 20 mg of the hair sample into a glass tube.
-
Add 100 µL of the this compound internal standard solution.
-
Add 1 mL of methanol and incubate at 37°C overnight for extraction.
-
-
Extraction:
-
Centrifuge the sample and transfer the methanol supernatant to a new tube.
-
Evaporate the methanol under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
Perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for ethyl palmitate (e.g., m/z 88, 101, 157) and this compound (e.g., m/z 91, 105, 162).
-
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of ethyl palmitate in the sample using a calibration curve prepared with known concentrations of ethyl palmitate and a fixed concentration of the internal standard.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the described experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: A typical workflow for the analysis of Fatty Acid Ethyl Esters (FAEEs) using a deuterated internal standard.
Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.
References
Safety Operating Guide
Safe Disposal of Ethyl Palmitate-d31 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl Palmitate-d31, a deuterated form of ethyl palmitate, requires careful handling and disposal, although it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] Adherence to established protocols is essential to minimize risks and ensure regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial that all personnel handling this compound are familiar with its properties. While it has low toxicity, it may cause mild irritation to the eyes, skin, and respiratory tract.[1] In the event of a spill, the material should be immediately absorbed with an inert substance such as vermiculite, dry sand, or earth.[1] The absorbed material should then be placed into a suitable, labeled container for disposal.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of ethyl palmitate relevant to its safe disposal.
| Property | Value |
| GHS Classification | Not classified as hazardous |
| Physical State | White solid or liquid |
| Flash Point | > 100 °C (> 212 °F) |
| Water Solubility | Immiscible |
| Primary Hazards | May cause mild eye, skin, and respiratory tract irritation |
Step-by-Step Disposal Procedure
The disposal of this compound should always be conducted in accordance with your institution's specific environmental health and safety (EHS) guidelines and local regulations. The following is a general step-by-step procedure:
-
Waste Identification and Segregation :
-
Collect waste this compound in a designated and compatible waste container.
-
Do not mix with other waste streams unless permitted by your institution's EHS guidelines. Relatively unreactive organic reagents should generally be collected in a designated container.
-
-
Container Labeling :
-
The waste container must be clearly labeled with the full chemical name, "this compound," and any other information required by your institution, such as the accumulation start date.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
The container should be kept tightly closed in a dry, cool, and well-ventilated place.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or a licensed chemical waste disposal contractor.
-
Empty Container Disposal
For empty containers that previously held this compound, they can typically be disposed of as regular laboratory glass or plastic waste after being triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from this cleaning process must be collected and disposed of as chemical waste. It is also important to deface the original label on the container before its final disposal.
Logical Flow for Ethyl Palmitate Disposal
The following diagram outlines the decision-making process for the proper disposal of ethyl palmitate waste in a laboratory setting.
Caption: Flowchart for the disposal of ethyl palmitate waste.
References
Essential Safety and Logistical Information for Handling Ethyl Palmitate-d31
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and experimental integrity. This document provides essential, immediate safety and logistical information for Ethyl Palmitate-d31, including operational and disposal plans.
This compound is a deuterated form of ethyl palmitate, a fatty acid ester. While ethyl palmitate itself is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[1] The information provided for the non-deuterated form, ethyl palmitate, serves as a baseline for handling its deuterated counterpart.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to prevent exposure. The following PPE is recommended as a minimum precaution.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemically resistant gloves | Nitrile rubber gloves are recommended. A thickness of 0.11 mm provides a breakthrough time of approximately 480 minutes. Always inspect gloves before use and use proper glove removal technique.[2] |
| Body Protection | Protective clothing | A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[4] |
| Respiratory Protection | Respirator (if necessary) | Not typically required under normal conditions with adequate ventilation. If aerosols are likely to be generated or if working in a poorly ventilated area, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for the safe handling and storage of this compound.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended for all procedures.
-
Avoid Contact: Take measures to prevent contact with eyes, skin, and clothing.
-
Avoid Inhalation: Avoid breathing any dust, vapor, mist, or gas that may be generated.
-
Hygiene Practices: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.
-
Grounding: For larger quantities, take precautionary measures against static discharges.
Storage Protocol:
-
Container: Keep the container tightly closed when not in use.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage temperature is 2-8°C in a refrigerator.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any associated hazards.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Chemical Waste: Unused or contaminated this compound.
-
Contaminated Materials: Includes personal protective equipment (such as gloves and aprons), absorbent materials used for spills, and empty containers.
Disposal Procedures:
-
Waste Collection: Collect unused or contaminated this compound in a designated and properly labeled hazardous waste container. Do not mix with other waste streams.
-
Contaminated Materials: Place all contaminated materials, such as gloves and absorbent pads, into a sealed and labeled container for disposal.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as chemical waste. After rinsing, deface the original label before disposing of the container as regular laboratory waste, in accordance with institutional guidelines.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
